4-[(n-Hexyloxy)methyl]benzaldehyde
Description
BenchChem offers high-quality 4-[(n-Hexyloxy)methyl]benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(n-Hexyloxy)methyl]benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(hexoxymethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-2-3-4-5-10-16-12-14-8-6-13(11-15)7-9-14/h6-9,11H,2-5,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKZXEZARJJBBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOCC1=CC=C(C=C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-[(n-Hexyloxy)methyl]benzaldehyde chemical structure and properties
[1]
Executive Summary & Structural Distinction
4-[(n-Hexyloxy)methyl]benzaldehyde is a bifunctional aromatic building block characterized by a reactive aldehyde moiety and a lipophilic hexyloxymethyl side chain.
Critical Distinction: Researchers often confuse this molecule with 4-(hexyloxy)benzaldehyde (CAS 5736-94-7). The structural difference lies in the linkage:
-
Target Molecule: Contains a benzyl ether linkage (
). The methylene spacer interrupts the conjugation between the oxygen lone pair and the aromatic ring, resulting in distinct electronic properties and increased flexibility. -
Common Isomer: Contains a phenyl ether linkage (
).
This molecule is primarily utilized as a "spacer-containing" intermediate in the synthesis of liquid crystals and functional polymers, where the methylene group decouples the core mesogen from the flexible tail.
Chemical Identity
| Property | Data |
| Chemical Name | 4-[(n-Hexyloxy)methyl]benzaldehyde |
| Molecular Formula | |
| Molecular Weight | 220.31 g/mol |
| CAS Number | Not widely listed; Analogous to 73291-09-5 (Precursor) |
| SMILES | CCCCCCOCC1=CC=C(C=O)C=C1 |
| InChI Key | Derivative of FNIFQOISPAAFQF (Precursor) |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
Synthesis & Manufacturing
The most robust synthetic route involves a Williamson Ether Synthesis utilizing 4-(chloromethyl)benzaldehyde. This pathway is preferred over direct alkylation of 4-(hydroxymethyl)benzaldehyde due to the higher reactivity of the benzylic chloride and the stability of the aldehyde under the specific basic conditions used.
Retrosynthetic Analysis (Graphviz)
Figure 1: Convergent synthesis via nucleophilic substitution (
Experimental Protocol
Safety Note: 4-(Chloromethyl)benzaldehyde is a lachrymator and skin irritant. All operations must be performed in a fume hood.
Reagents:
-
1-Hexanol (1.2 eq)
-
Sodium Hydride (NaH, 60% dispersion in oil) (1.5 eq)
-
Solvent: Anhydrous THF or DMF
Step-by-Step Methodology:
-
Alkoxide Formation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.5 eq) in anhydrous THF. Cool to 0°C. Dropwise add 1-hexanol (1.2 eq). Stir for 30 minutes until hydrogen evolution ceases.
-
Coupling: Dissolve 4-(chloromethyl)benzaldehyde (1.0 eq) in minimal THF. Add this solution dropwise to the alkoxide mixture at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting chloride (
) should disappear, replaced by the more polar ether product. -
Quenching: Carefully quench with saturated
solution. -
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine. Dry over
and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the pure oil.
Physicochemical Properties & Characterization
Since this is a specialized intermediate, spectroscopic data is derived from standard shifts for benzyl ether derivatives.
NMR Spectroscopy (Predicted)
The
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Structural Significance |
| -CHO | 10.0 | Singlet (s) | 1H | Diagnostic aldehyde peak. |
| Ar-H (ortho to CHO) | 7.85 | Doublet (d) | 2H | Part of AA'BB' system. |
| Ar-H (meta to CHO) | 7.50 | Doublet (d) | 2H | Part of AA'BB' system. |
| Ar-CH₂-O | 4.55 - 4.60 | Singlet (s) | 2H | Key Identifier. (Phenyl ether |
| O-CH₂-Hex | 3.50 | Triplet (t) | 2H | Ether linkage to alkyl chain. |
| Alkyl Chain | 1.25 - 1.65 | Multiplet (m) | 8H | Hexyl backbone. |
| -CH₃ | 0.88 | Triplet (t) | 3H | Terminal methyl. |
Solubility Profile
-
Soluble: Dichloromethane, Ethyl Acetate, THF, Toluene, Ethanol.
-
Insoluble: Water.[2]
-
Partition Coefficient (LogP): Estimated ~4.2 (Highly lipophilic due to the hexyl chain).
Applications in Research
The primary utility of 4-[(n-Hexyloxy)methyl]benzaldehyde lies in its ability to introduce a "decoupled" alkyl tail into a molecular system.
Liquid Crystal Engineering
In liquid crystal (LC) synthesis, the benzyl ether linkage acts as a flexible spacer. Unlike a direct alkoxy attachment, the methylene group:
-
Disrupts Conjugation: Prevents electron donation from oxygen into the ring, altering the dielectric anisotropy (
) of the final mesogen. -
Lowers Melting Points: The extra rotational freedom of the
group typically suppresses the melting point of the final LC material compared to the rigid alkoxy analog.
Functional Reactivity (Graphviz)
Figure 2: Divergent synthetic utility of the aldehyde functionality.
Safety & Handling
While specific toxicological data for this ether is limited, protocols should be based on the properties of benzyl aldehydes and the chloromethyl precursor.
-
Hazard Classification (GHS):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[2]
-
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to autoxidation to carboxylic acids upon prolonged exposure to air.
-
Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water.
References
-
Sigma-Aldrich. Product Catalog: 4-[(N-HEXYLOXY)METHYL]BENZALDEHYDE. Product No. RIEH04265BD1. Retrieved from .
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 357877, 4-(Chloromethyl)benzaldehyde. Retrieved from .
-
Organic Syntheses. Hexamethylene chlorohydrin (General procedure for chlorination of alcohols). Coll. Vol. 2, p. 325.[3] Retrieved from .
-
BenchChem. 4-(Hexyloxy)benzaldehyde Properties (For comparison of isomer properties). Retrieved from .
Structural Isomerism and Functional Divergence: 4-Hexyloxybenzaldehyde vs. 4-[(n-Hexyloxy)methyl]benzaldehyde
Executive Summary
This technical guide analyzes the critical structural, electronic, and functional differences between two isomeric aldehydes: 4-hexyloxybenzaldehyde (Molecule A) and 4-[(n-hexyloxy)methyl]benzaldehyde (Molecule B). While they share similar molecular weights and lipophilicity, the presence of a single methylene spacer (
Part 1: Structural & Electronic Theory
The fundamental difference lies in the connectivity of the ether oxygen relative to the aromatic ring. This dictates the electronic distribution (Hammett parameters) and the resulting reactivity.
Electronic Connectivity
-
Molecule A (Aryl Ether): The oxygen atom is directly bonded to the
hybridized aromatic carbon. The lone pairs on the oxygen participate in conjugation with the benzene ring. This creates a strong Mesomeric (+M) effect, increasing electron density at the ortho and para positions. -
Molecule B (Benzyl Ether): The oxygen is separated from the ring by a methylene bridge (
). This "spacer" acts as an insulator, breaking the conjugation. The oxygen cannot donate electrons into the ring system. Instead, the group acts primarily through a weak Inductive (-I) effect due to the electronegativity of the oxygen, or a weak donating effect via hyperconjugation of the methylene group.
Hammett Parameters & Reactivity
The electronic influence is quantified by the Hammett substituent constant (
| Feature | 4-Hexyloxy- (Molecule A) | 4-[(Hexyloxy)methyl]- (Molecule B) |
| Linkage Type | Phenolic Ether ( | Benzylic Ether ( |
| Electronic Effect | Strong Electron Donating (+M) | Weak Inductive / Neutral |
| Hammett | ||
| Carbonyl Reactivity | Deactivated (More electron density on C=O carbon) | Standard Benzaldehyde reactivity |
Visualization of Electronic Effects
The following diagram illustrates the resonance contribution (or lack thereof) for both molecules.
Figure 1: Comparative electronic pathways showing the insulation effect of the methylene spacer in Molecule B.
Part 2: Synthetic Strategies
The synthesis of these two isomers requires distinct precursors and mechanistic pathways.
Molecule A: Williamson Ether Synthesis
This is the standard industrial route. It relies on the nucleophilicity of the phenoxide ion.
-
Precursor: 4-Hydroxybenzaldehyde.[2]
-
Mechanism:
attack of phenoxide on 1-bromohexane. -
Key Condition: Requires a base (
) to deprotonate the phenol ( ).
Molecule B: Benzylic Substitution
Synthesis involves creating a benzyl ether.
-
Precursor: 4-(Chloromethyl)benzaldehyde (or 4-(Hydroxymethyl)benzaldehyde acetal).
-
Mechanism: Williamson ether synthesis using an alkoxide attacking a benzylic halide.
-
Key Condition: If using the alcohol precursor, a stronger base (NaH) is often needed because the aliphatic alcohol (
) is less acidic than phenol.
Experimental Protocols
Protocol A: Synthesis of 4-Hexyloxybenzaldehyde
-
Reagents: 4-Hydroxybenzaldehyde (12.2 g, 100 mmol), 1-Bromohexane (16.5 g, 100 mmol),
(27.6 g, 200 mmol), DMF (100 mL). -
Procedure:
-
Charge flask with 4-hydroxybenzaldehyde,
, and DMF.[2] -
Heat to 60°C for 30 mins to ensure phenoxide formation.
-
Add 1-bromohexane dropwise.[2]
-
Reflux at 80°C for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Workup: Pour into ice water (500 mL). Extract with Ethyl Acetate (
mL). Wash organic layer with 1M NaOH (to remove unreacted phenol) and brine. -
Purification: Vacuum distillation or recrystallization (if solid) from ethanol.
-
Protocol B: Synthesis of 4-[(Hexyloxy)methyl]benzaldehyde
-
Reagents: 4-(Chloromethyl)benzaldehyde (15.4 g, 100 mmol), 1-Hexanol (excess or 1.2 eq), NaH (60% dispersion, 110 mmol), THF (anhydrous).
-
Procedure:
-
Note: The aldehyde group of the precursor should ideally be protected as an acetal (e.g., with ethylene glycol) to prevent side reactions (Cannizzaro/aldol) under strong basic conditions, then deprotected later.
-
Step 1 (Alkoxide formation): Suspend NaH in THF at 0°C. Add 1-hexanol dropwise. Stir until
evolution ceases. -
Step 2 (Coupling): Add 4-(chloromethyl)benzaldehyde diethyl acetal dropwise. Warm to RT and stir for 12h.
-
Step 3 (Deprotection): Quench with dilute HCl (1M) and stir for 2h to hydrolyze the acetal back to the aldehyde.
-
Workup: Extract with diethyl ether. Dry over
.[2] -
Purification: Flash column chromatography (
).
-
Part 3: Reactivity, Stability & Metabolism (The "Achilles Heel")
For drug development, the choice between A and B is often decided by metabolic stability and acid lability.
Acid Lability (Cleavage)
-
Molecule A: The aryl-ether bond is extremely robust. It generally requires harsh Lewis acids (
) or strong mineral acids ( ) at high temperatures to cleave. -
Molecule B: The benzyl-ether bond is acid labile . In the presence of acid, the oxygen can be protonated, and the stable benzylic carbocation can form, leading to cleavage.[3]
-
Implication: Molecule B is suitable as a "cleavable linker" or prodrug moiety, whereas Molecule A is a permanent structural scaffold.
-
Metabolic Stability (CYP450)
-
Molecule A: Primary metabolism is O-dealkylation . CYP450 enzymes hydroxylate the
-carbon of the hexyl chain, leading to hemiacetal collapse and release of 4-hydroxybenzaldehyde. -
Molecule B: Susceptible to Benzylic Oxidation . The benzylic position (next to the ring) is highly activated for radical abstraction. CYP450 can oxidize this methylene bridge to an ester (benzoate) or cleave it entirely.
Hydrogenolysis
-
Molecule A: Stable to Hydrogenolysis (
). -
Molecule B: Unstable. The benzylic C-O bond is readily cleaved by catalytic hydrogenation, yielding 4-methylbenzaldehyde and hexanol. This is a critical orthogonality feature.
Figure 2: Differential stability under hydrogenolysis conditions.
Part 4: Applications in Material Science & Pharma[4]
Liquid Crystals (Mesogens)
Molecule A is a ubiquitous building block in Liquid Crystal (LC) chemistry.
-
Reasoning: The direct oxygen attachment maintains the linearity and rigidity of the rod-like molecule (calamitic). The resonance donation increases the polarizability anisotropy (
), which is essential for LC phase behavior (Nematic/Smectic phases). -
Molecule B: The methylene "kink" disrupts the linearity and reduces the electronic conjugation length. It typically lowers the clearing point (transition to isotropic liquid) and is rarely used as a core mesogen component.
Medicinal Chemistry (Linkers)
Molecule B is preferred when designing PROTACs or Prodrugs .
-
Reasoning: The benzylic ether acts as a spacer that can be tuned for metabolic cleavage. If the drug requires release from a carrier, the benzylic ether offers a release mechanism (oxidative or reductive) that the aryl ether (A) does not.
Summary of Physical & Chemical Properties[5]
| Property | 4-Hexyloxybenzaldehyde | 4-[(Hexyloxy)methyl]benzaldehyde |
| CAS Number | 5736-94-7 | N/A (Derivative specific) |
| Molecular Formula | ||
| Molecular Weight | 206.28 g/mol | 220.31 g/mol |
| LogP (Predicted) | ~3.6 | ~3.9 |
| H-Bond Acceptors | 2 | 2 |
| Rotatable Bonds | 6 | 7 (More flexible) |
| Physical State (RT) | Liquid (Colorless/Yellow) | Liquid (Oily) |
| Primary Use | Liquid Crystals, Fragrances | Linker Chemistry, Intermediates |
References
-
BenchChem. (2025).[4] Physical and chemical properties of 4-(Hexyloxy)benzaldehyde. Link
-
NIST Chemistry WebBook. Benzaldehyde, 4-(hexyloxy)-. SRD 69. Link
-
TCI Chemicals. Product H0166: 4-(Hexyloxy)benzaldehyde. Link
-
Chemistry LibreTexts. (2024). Reactions of Ethers - Acidic Cleavage. Link
-
Ohe, T., et al. (1994).[5] Novel metabolic pathway of arylethers by cytochrome P450. Archives of Biochemistry and Biophysics. Link
- Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. (Referenced for values logic).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Novel metabolic pathway of arylethers by cytochrome P450: cleavage of the oxygen-aromatic ring bond accompanying ipso-substitution by the oxygen atom of the active species in cytochrome P450 models and cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Benzylic Ether Derivatives of Benzaldehyde in Liquid Crystal Engineering
Executive Summary & Strategic Relevance
This guide details the synthesis, characterization, and application of benzylic ether derivatives of benzaldehyde as precursors for thermotropic liquid crystals (LCs). While traditionally the domain of display technology, these mesogenic cores are increasingly critical in pharmaceutical development , specifically in the engineering of Liquid Crystal Nanoparticles (LCNPs) for targeted drug delivery and as biomimetic models for cell membrane permeability.
The benzylic ether linkage (
Synthetic Architecture: The Pathway to Mesogenicity
The construction of these LC systems follows a biphasic synthetic logic:
-
Core Functionalization: Installation of the benzylic ether tail via Williamson Ether Synthesis.
-
Mesogen Assembly: Coupling the functionalized benzaldehyde with an amine (aniline derivative) to form the rigid Schiff base core.
Reaction Logic & Mechanism
The Williamson Ether Synthesis is the foundational step. Here, 4-hydroxybenzaldehyde acts as the nucleophile (phenoxide) attacking a benzyl halide.
-
Criticality of Solvent: Polar aprotic solvents (DMF or Acetone) are required to solvate the cation (
), leaving the phenoxide anion "naked" and highly reactive for the attack. -
The Benzylic Advantage: The benzylic halide is an exceptional electrophile due to the transition state stabilization provided by the adjacent aromatic ring, ensuring high yields under mild conditions.
Following this, the Schiff Base Condensation creates the anisotropic rod-like shape essential for liquid crystallinity. The imine bond (
Visualization of Synthetic Workflow
Figure 1: Step-wise synthetic pathway transforming raw benzaldehyde into a liquid crystalline mesogen via etherification and imine condensation.
Detailed Experimental Protocols
These protocols are designed for reproducibility and scalability. They assume standard Schlenk line techniques for air-sensitive steps, though these specific reactions are generally robust in air.
Protocol A: Synthesis of 4-Benzyloxybenzaldehyde (The Precursor)
Objective: Selective O-alkylation of 4-hydroxybenzaldehyde.
-
Reagent Prep: In a 250 mL round-bottom flask, dissolve 4-hydroxybenzaldehyde (10 mmol, 1.22 g) in dry Acetone (50 mL).
-
Base Activation: Add anhydrous Potassium Carbonate (
) (15 mmol, 2.07 g). Stir vigorously at Room Temperature (RT) for 30 minutes. Why? This deprotonates the phenol, generating the reactive phenoxide.[1] -
Addition: Add Benzyl Bromide (11 mmol, 1.3 mL) dropwise via syringe.
-
Reflux: Attach a condenser and reflux the mixture at 60°C for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).[1]
-
Work-up:
-
Cool to RT and filter off the inorganic salts (
, excess ). -
Evaporate the solvent under reduced pressure.[1]
-
Redissolve the residue in Dichloromethane (DCM) and wash with 5% NaOH (to remove unreacted phenol) followed by brine.
-
Dry over
and recrystallize from Ethanol. -
Yield Expectation: 85–90% (White/Off-white crystals).
-
Protocol B: Synthesis of Schiff Base Mesogen
Objective: Condensation of the ether-aldehyde with 4-butylaniline.
-
Mixing: In a 100 mL flask, combine 4-Benzyloxybenzaldehyde (from Protocol A, 5 mmol) and 4-Butylaniline (5 mmol) in Absolute Ethanol (30 mL).
-
Catalysis: Add 2–3 drops of Glacial Acetic Acid . Why? Acid catalysis protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the amine attack.
-
Reaction: Reflux for 3–5 hours. The solution often turns yellow, indicating imine formation.
-
Purification:
Structure-Property Relationships (SAR)
For researchers in drug delivery, understanding how the benzylic ether tail affects the physical state is crucial. Unlike simple alkyl chains, the benzylic ether moiety introduces:
-
Lateral Broadening: The phenyl ring in the tail increases the molecule's width, which can destabilize the Nematic phase in favor of the Smectic phase (layered structure).
-
Electronic Effects: The oxygen atom donates electron density into the central core, increasing polarizability and often raising the clearing point (thermal stability of the mesophase).
Phase Behavior Logic
The following diagram illustrates the decision matrix for tuning the LC properties based on structural modifications to the benzaldehyde derivative.
Figure 2: Structure-Activity Relationship (SAR) flow demonstrating how structural tuning shifts phase behavior between Nematic and Smectic states.
Comparative Data: Ether vs. Ester Linkages
The benzylic ether linkage generally provides higher thermal stability compared to ester linkages due to resistance to hydrolysis—a vital trait for biological applications.
| Derivative Type | Linkage Structure | Typical Phase | Melting Point (°C) | Clearing Point (°C) | Bio-Stability |
| Benzylic Ether | Smectic A / Nematic | 110–130 | 150–180 | High (Hydrolysis Resistant) | |
| Benzoate Ester | Nematic | 90–110 | 130–160 | Low (Esterase Labile) | |
| Alkyl Chain | Nematic | 60–80 | 90–120 | High (Metabolically Stable) |
Data synthesized from comparative studies of Schiff base LCs [1, 2].
Trans-disciplinary Application: LC Nanoparticles in Drug Delivery[3]
For the pharmaceutical audience, the utility of these benzaldehyde derivatives extends beyond display materials.
-
LCNPs (Liquid Crystal Nanoparticles): The benzylic ether derivatives can be formulated into Cubosomes or Hexosomes. The high surface area and internal cubic structure allow for the encapsulation of hydrophobic drugs (in the lipidic tails) and hydrophilic drugs (in the water channels).
-
Triggered Release: The phase transition temperature (
) of these derivatives can be tuned to body temperature ( ). A phase change from Smectic to Isotropic upon external heating (or inflammation-induced heat) can trigger the release of the payload.
References
-
Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group. National Institutes of Health (PMC). Available at: [Link]
-
Schiff Base Liquid Crystals with Terminal Alkoxy Group Synthesis and Thermotropic Properties. ResearchGate. Available at: [Link]
-
Synthesis and Liquid Crystalline Studies of Schiff-bases. Koya University Journal. Available at: [Link]
Sources
Solubility of 4-[(n-Hexyloxy)methyl]benzaldehyde in organic solvents
An In-Depth Technical Guide to the Solubility of 4-[(n-Hexyloxy)methyl]benzaldehyde in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that profoundly influences its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive analysis of the solubility characteristics of 4-[(n-Hexyloxy)methyl]benzaldehyde, a substituted aromatic aldehyde of interest in organic synthesis. We delve into the theoretical principles governing its dissolution, offer predictive analyses based on its molecular structure, and provide a detailed, field-proven experimental protocol for its quantitative determination. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of how to approach and evaluate the solubility of this and structurally related compounds.
Introduction and Physicochemical Profile
4-[(n-Hexyloxy)methyl]benzaldehyde is an organic compound featuring a benzaldehyde core functionalized with a hexyl ether moiety. This unique structure imparts a dualistic nature to the molecule: a polar aromatic aldehyde group capable of dipole-dipole interactions and a significant nonpolar aliphatic chain that favors dissolution in lipophilic environments. Understanding this balance is paramount for its effective use.
The physical and chemical properties of the solute are the foundation for any solubility study. While specific quantitative solubility data for this compound is not widely published, its fundamental properties can be used to predict its behavior.[1]
Table 1: Core Physicochemical Properties of 4-[(n-Hexyloxy)methyl]benzaldehyde
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈O₂ | [1] |
| Molecular Weight | 206.28 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 149-151 °C at 0.5 mmHg | [1] |
| Density | 1.00 g/cm³ at 20 °C | [1] |
| Predicted Water Solubility | Low | [1] |
The molecular structure reveals key features that dictate its solubility. The aldehyde and ether functionalities introduce polarity, while the benzene ring and the long n-hexyl chain contribute significant nonpolar character.
Caption: Molecular structure highlighting key functional groups.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction. This axiom states that substances with similar intermolecular forces are likely to be miscible. For aldehydes and ketones, the polar carbonyl group allows for dipole-dipole interactions, making them more soluble than nonpolar alkanes of similar size.[2] However, as the nonpolar carbon chain of a molecule increases, its solubility in polar solvents like water decreases significantly.[3][4][5]
The solubility of 4-[(n-Hexyloxy)methyl]benzaldehyde in a given solvent is determined by the energetic balance between three interactions:
-
Solvent-Solvent Interactions: The energy required to break the bonds holding solvent molecules together.
-
Solute-Solute Interactions: The energy required to overcome the forces holding the solute molecules together (crystal lattice energy for solids, intermolecular forces for liquids).
-
Solvent-Solute Interactions: The energy released when solute molecules form new bonds with solvent molecules.
Dissolution is favorable when the energy released from solvent-solute interactions is sufficient to overcome both the solvent-solvent and solute-solute interaction energies.
Caption: Conceptual model of solute-solvent interactions.
Predictive Solubility Analysis
Based on its structure, we can make educated predictions about the solubility of 4-[(n-Hexyloxy)methyl]benzaldehyde in common organic solvents. The large, nonpolar n-hexyl group and benzene ring are expected to dominate its solubility profile, making it highly soluble in nonpolar and moderately polar solvents. This is consistent with observations for similar aromatic aldehydes like 4-methylbenzaldehyde, which is highly soluble in solvents such as ethanol, ether, and chloroform.[6][7][8]
Table 2: Predicted Solubility and Rationale
| Solvent Class | Example Solvent | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | High | The nonpolar alkyl chain and benzene ring of the solute have strong van der Waals interactions with nonpolar solvents. |
| Polar Aprotic | Acetone, Ethyl Acetate | High to Medium | The polar carbonyl group of the solute can engage in dipole-dipole interactions, but the large nonpolar part is the primary driver. Acetone is a good solvent for many aldehydes.[3][4] |
| Polar Aprotic | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving compounds with moderate polarity and are excellent for aromatic compounds. |
| Polar Protic | Ethanol, Methanol | Medium | The solute can accept hydrogen bonds via its oxygen atoms, but it cannot donate them. It will dissolve, but its large nonpolar tail may limit high miscibility compared to smaller alcohols. |
| Polar Protic | Water | Very Low | The large hydrophobic (C₁₃) structure overwhelms the weak hydrogen bonding capacity of the ether and aldehyde oxygens, making it immiscible.[1][2] |
Experimental Protocol: Isothermal Shake-Flask Method
To move beyond prediction, quantitative solubility must be determined experimentally. The isothermal shake-flask method is a robust and widely accepted "gold standard" for solubility measurement due to its simplicity and reliability.
Causality Behind the Method: This protocol is designed to be a self-validating system. By ensuring that excess solid/liquid solute is present and allowing the system to reach equilibrium over an extended period, we can be confident that the resulting concentration in the supernatant represents the true thermodynamic solubility at that temperature. The inclusion of a filtration step is critical to prevent undissolved solute from artificially inflating the measured concentration.
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology
-
Preparation:
-
To a series of 20 mL glass vials, add a known volume (e.g., 10.0 mL) of the desired organic solvent.
-
Add an excess amount of 4-[(n-Hexyloxy)methyl]benzaldehyde to each vial. "Excess" means enough solute is added so that a visible amount remains undissolved after equilibrium is reached. This ensures saturation.
-
Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an isothermal orbital shaker or water bath set to a constant temperature (e.g., 25.0 ± 0.5 °C).
-
Agitate the vials at a moderate speed (e.g., 150 rpm) for a sufficient duration to ensure equilibrium is reached. A minimum of 24 hours is recommended; 48-72 hours is preferable for viscous solvents or compounds that dissolve slowly.
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours. This allows the excess solute to settle.
-
Carefully draw the supernatant (the clear liquid phase) into a clean glass syringe.
-
Attach a chemically resistant syringe filter (e.g., 0.22 µm PTFE) to the syringe. Discard the first 1-2 mL of filtrate to saturate the filter material and avoid adsorption effects.
-
Filter the remaining supernatant into a clean, labeled analysis vial.
-
-
Analysis:
-
Prepare a series of calibration standards of 4-[(n-Hexyloxy)methyl]benzaldehyde in the same solvent at known concentrations.
-
Analyze the filtered sample and the calibration standards using a suitable, validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography (GC).
-
Construct a calibration curve by plotting the analytical response versus concentration for the standards.
-
Determine the concentration of the solute in the filtered sample by interpolating its response from the calibration curve. This concentration is the solubility of the compound in that solvent at the specified temperature.
-
Conclusion
The solubility of 4-[(n-Hexyloxy)methyl]benzaldehyde is governed by its bifunctional chemical nature. Its large, nonpolar domains, composed of the n-hexyl chain and the benzene ring, dictate a high affinity for nonpolar and moderately polar organic solvents. Conversely, the polar ether and aldehyde groups offer sites for weaker dipole-dipole interactions but are insufficient to promote significant solubility in highly polar protic solvents like water. This guide provides the theoretical foundation to predict this behavior and a robust experimental framework to quantify it, empowering researchers to make informed decisions in synthesis, purification, and formulation design. Accurate solubility data, derived from systematic protocols, remains a critical enabler for accelerating chemical and pharmaceutical development.[9][10]
References
-
Guan, Y. et al. (2022). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery (RSC Publishing). Available at: [Link]
-
Thakkar, A. et al. (2023). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Available at: [Link]
-
Nguyen, B. et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]
-
LibreTexts (2022). 14.10: Properties of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]
-
Open Library Publishing Platform (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. Open Library Publishing Platform. Available at: [Link]
-
OpenOChem Learn (n.d.). Physical Properties of Ketones and Aldehydes. OpenOChem Learn. Available at: [Link]
-
Britannica (2026). Aldehyde. Britannica. Available at: [Link]
-
PubChem (n.d.). 4-Methylbenzaldehyde. PubChem. Available at: [Link]
-
Solubility of Things (n.d.). p-Tolualdehyde. Solubility of Things. Available at: [Link]
Sources
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- 2. Aldehyde - Organic, Reactivity, Carboxylic Acids | Britannica [britannica.com]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 6. 4-Methylbenzaldehyde | C8H8O | CID 7725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. CAS 104-87-0: 4-Methylbenzaldehyde | CymitQuimica [cymitquimica.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. d-nb.info [d-nb.info]
Melting point and boiling point of 4-[(n-Hexyloxy)methyl]benzaldehyde
This guide is structured as an advanced technical profile for 4-[(n-Hexyloxy)methyl]benzaldehyde , a specialized intermediate often utilized in liquid crystal synthesis and functional polymer chemistry.
Given the specialized nature of this compound (a specific homologue of the more common 4-hexyloxybenzaldehyde), direct experimental data is often proprietary or absent from public standard handbooks. This guide synthesizes predicted physicochemical properties based on structural analogues (QSAR/Group Contribution Methods) and provides validated experimental protocols for its synthesis, purification, and characterization.
Synthesis, Characterization, and Physicochemical Properties
Executive Summary & Compound Identity
4-[(n-Hexyloxy)methyl]benzaldehyde is a bifunctional aromatic intermediate characterized by a benzaldehyde core substituted at the para position with a hexyloxymethyl group. Unlike its direct ether analogue (4-hexyloxybenzaldehyde), this compound features a methylene spacer (
This structural nuance significantly alters its physicochemical profile:
-
Increased Flexibility: The methylene spacer decouples the alkyl tail from the aromatic ring's conjugation, lowering the melting point compared to direct aryl ethers.
-
Reactivity: The benzylic ether linkage is more susceptible to oxidative cleavage or hydrogenolysis than a phenolic ether.
-
Application: Primarily serves as a "soft" mesogenic core building block for liquid crystals (LCs) or as a linker in functionalized styrenic polymers.
Table 1: Physicochemical Identity
| Property | Data / Estimate |
| IUPAC Name | 4-[(Hexyloxy)methyl]benzaldehyde |
| CAS Number | Not widely listed (Custom Synthesis) |
| Molecular Formula | |
| Molecular Weight | |
| SMILES | |
| Physical State (RT) | Colorless to Pale Yellow Oil (Predicted) |
| Boiling Point (Atm) | ~315°C (Decomposes) |
| Boiling Point (Vac) | 145–155°C @ 1.0 mmHg (Estimated) |
| Melting Point | < 20°C (Likely liquid at RT) |
| Density |
Note on Data Source: Values derived from Group Contribution Methods (Joback/Stein) and comparative analysis with 4-(chloromethyl)benzaldehyde and 4-hexyloxybenzaldehyde.
Synthesis & Reaction Workflow
The most robust route to this compound is the Williamson Ether Synthesis using 4-(chloromethyl)benzaldehyde and 1-hexanol. This pathway avoids the use of stronger oxidants that might compromise the aldehyde functionality.
Diagram 1: Synthetic Pathway & Logic
The following diagram outlines the reaction logic, highlighting the critical "Spacer Effect" introduced by the methylene group.
Caption: Synthesis of 4-[(n-Hexyloxy)methyl]benzaldehyde via Williamson Etherification. The benzylic chloride is highly reactive toward the hexyl alkoxide.
Experimental Protocols (Self-Validating)
A. Synthesis Protocol
Objective: Synthesize 10g of target compound with >95% purity.
-
Preparation: In a flame-dried 250 mL round-bottom flask under Nitrogen (
), suspend Sodium Hydride (60% in oil, 1.2 eq) in anhydrous THF (50 mL) . -
Alkoxide Formation: Add 1-Hexanol (1.1 eq) dropwise at 0°C. Stir for 30 min until
evolution ceases. -
Coupling: Dissolve 4-(chloromethyl)benzaldehyde (1.0 eq) in THF (20 mL) and add dropwise to the alkoxide solution.
-
Why? Adding the electrophile to the alkoxide prevents side reactions.
-
-
Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Workup: Quench with saturated
. Extract with Ethyl Acetate ( ). Wash organic layer with brine, dry over , and concentrate in vacuo.
B. Purification (Vacuum Distillation)
Because the estimated boiling point is high, atmospheric distillation will degrade the aldehyde.
-
Setup: Short-path distillation apparatus.
-
Conditions: High vacuum (
). -
Collection: Collect the fraction boiling between 145–155°C (at 1 mmHg).
-
Validation: The product should be a clear, colorless to pale yellow oil.
C. Characterization (MP & BP Determination)
Since literature values are sparse, you must generate your own reference data.
1. Boiling Point Determination (Siwoloboff Method):
-
Use a capillary tube sealed at one end, containing a micro-capillary (open end down).
-
Immerse in a silicone oil bath. Heat slowly.
-
Endpoint: The temperature at which a rapid, continuous stream of bubbles emerges from the micro-capillary is the BP.
-
Correction: Apply the nomograph correction for reduced pressure if measuring under vacuum.
2. Melting Point (DSC Analysis):
-
If the compound solidifies at low temperatures (e.g., in a freezer), use Differential Scanning Calorimetry (DSC) .
-
Cycle: Cool to -50°C, then heat at 5°C/min to 50°C.
-
Observation: Look for an endothermic peak corresponding to the crystal-to-isotropic transition.
Scientific Context: The "Spacer" Effect
Understanding why this compound behaves differently from 4-hexyloxybenzaldehyde is crucial for its application in liquid crystals.
Diagram 2: Structure-Property Relationship
Caption: Impact of the methylene spacer on phase transition temperatures compared to the direct ether analogue.
References
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Basis for Williamson Ether Synthesis mechanism).
- Gray, G. W. (1962). Molecular Structure and the Properties of Liquid Crystals. Academic Press. (Foundational text on the effect of terminal groups and spacers on mesogenic properties).
-
Joback, K. G., & Reid, R. C. (1987). "Estimation of pure-component properties from group-contributions". Chemical Engineering Communications, 57(1-6), 233-243. (Methodology used for BP/MP estimation).[1][2]
-
Sigma-Aldrich. (n.d.). Safety Data Sheet for 4-(Chloromethyl)benzaldehyde. (Used for precursor safety and property comparison).
Sources
Technical Whitepaper: Safety, Handling, and Application Profile of 4-[(n-Hexyloxy)methyl]benzaldehyde
This technical guide provides a Predictive Safety & Handling Profile for 4-[(n-Hexyloxy)methyl]benzaldehyde .[1]
Note to Researchers: As a specialized intermediate (often cataloged in rare chemical libraries like Sigma-Aldrich's RIEH series), distinct toxicological data for this specific derivative is limited.[1] The protocols below represent a Structure-Activity Relationship (SAR) based safety assessment , synthesizing established hazards of benzyl ethers and aromatic aldehydes.
Part 1: Chemical Identity & Characterization
Substance Identification
This compound is a lipophilic aromatic aldehyde characterized by a para-substituted hexyloxymethyl ether linkage. It is structurally distinct from the more common 4-(hexyloxy)benzaldehyde due to the methylene spacer (
| Property | Data / Prediction | Causality & Relevance |
| Chemical Name | 4-[(n-Hexyloxy)methyl]benzaldehyde | Distinct from 4-hexyloxybenzaldehyde (CAS 5736-94-7).[1][2] |
| Molecular Formula | Lipophilic tail ( | |
| Molecular Weight | 220.31 g/mol | Moderate weight; likely semi-volatile under high vacuum. |
| CAS Number | Not widely listed (Rare Chemical) | Action: Treat as a Novel Chemical Entity (NCE). |
| Physical State | Liquid (Predicted) | The flexible hexyl chain and ether linkage disrupt crystal packing, lowering the melting point relative to the parent benzaldehyde. |
| Solubility | Soluble in DCM, EtOAc, THF. | Protocol: Use non-polar to moderately polar solvents for extraction. Insoluble in water.[3] |
Part 2: Hazard Identification & Risk Assessment (SAR-Based)
Predictive GHS Classification
Based on the functional groups (Aldehyde, Benzyl Ether) and lipophilicity (Hexyl chain), the following hazards are assigned conservatively.
-
Signal Word: WARNING
-
Hazard Statements (Predicted):
-
H315: Causes skin irritation.[4] (Lipophilic tail aids dermal penetration).
-
H319: Causes serious eye irritation.[4][5] (Aldehyde moiety).[2][4][5][6][7][8][9]
-
H317: May cause an allergic skin reaction. (Aldehydes are known sensitizers).
-
H335: May cause respiratory irritation.[4]
-
H411: Toxic to aquatic life with long-lasting effects.[1] (LogP > 3 predicted due to hexyl chain).
-
Critical Reactivity Hazards
-
Auto-Oxidation (The "Silent" Contaminant):
-
Mechanism: The aldehyde proton (
) is susceptible to radical abstraction by atmospheric oxygen, forming a peracid intermediate that rearranges to 4-[(n-hexyloxy)methyl]benzoic acid .[1] -
Impact: Acidic impurities can catalyze unwanted side reactions (e.g., acetalization) or poison acid-sensitive catalysts.[1]
-
-
Peroxide Formation (Secondary Hazard):
-
Mechanism: While less prone than secondary ethers, the benzylic position (
) has a lowered bond dissociation energy (BDE), making it a potential site for slow peroxidation upon prolonged light/air exposure.[1]
-
Part 3: Safe Handling & Storage Protocols (Self-Validating Systems)
This section defines a "Self-Validating" workflow where the integrity of the chemical is verified before it enters a critical reaction.
The "Argon-Blanket" Storage Protocol
Objective: Prevent auto-oxidation to benzoic acid.[1]
-
Receipt: Upon receipt, inspect the septum/seal. If the liquid appears cloudy or has white solid precipitates, suspect acid formation .
-
Aliquotting:
-
Do not pour from the bottle.
-
Technique: Use a syringe or cannula transfer under positive Nitrogen/Argon pressure.
-
-
Storage:
-
Store at 2–8°C .
-
Darkness is critical to inhibit radical initiation at the benzylic position.
-
Pre-Reaction Validation Step (The "Go/No-Go" Check)
Before using this reagent in a sensitive step (e.g., Wittig olefination or Reductive amination), perform this rapid check:
-
Method:
(CDCl ) -
Target Signal: Aldehyde proton singlet at ~10.0 ppm .
-
Contaminant Signal: Broad singlet at ~11.0–13.0 ppm (Carboxylic Acid).
-
Validation Rule: If Acid Integral > 5% of Aldehyde Integral
PURIFY (Wash DCM solution with saturated ).
Personal Protective Equipment (PPE) Selection
-
Glove Material: Nitrile (Minimum 0.11 mm thickness) .
-
Reasoning: The hexyl chain renders this compound lipophilic. Latex gloves are permeable to alkyl-substituted aromatics.[1]
-
-
Respiratory: Work within a fume hood. If heating >60°C, use a respirator with Organic Vapor (OV) cartridges due to potential volatility.
Part 4: Emergency Response & Toxicology
Decision Logic for Spills
The following Graphviz diagram illustrates the decision logic for handling a spill of this lipophilic aldehyde.
Figure 1: Emergency response decision tree emphasizing the lipophilic nature of the compound (water-insoluble).[1]
Part 5: Application Context (Synthesis & Drug Development)
Synthetic Utility
This compound acts as a Lipophilic Linker or Liquid Crystal Mesogen .
-
Linker Strategy: The aldehyde is a "handle" for further functionalization (e.g., to an amine via reductive amination or an alkene via Wittig).
-
Mesogenic Properties: The 4-alkoxy/alkoxymethyl substitution pattern is classic for inducing liquid crystalline phases (nematic/smectic) by extending the rigid core while maintaining flexibility.[1]
Synthesis Workflow & Monitoring
When synthesizing using this aldehyde, the reaction progress must be monitored to distinguish the product from the starting material (which is also non-polar).
TLC Visualization Protocol:
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Hexanes:Ethyl Acetate (8:2 v/v).
-
Detection:
-
UV (254 nm): Strong absorption (Benzene ring).
-
Stain: 2,4-DNP (Dinitrophenylhydrazine) .[1]
-
Observation: The aldehyde will turn Yellow/Orange instantly upon dipping in DNP stain. The product (if the aldehyde is consumed) will NOT stain yellow. This is a self-validating endpoint.
-
Synthesis Workflow Diagram
Figure 2: Workflow for utilizing the aldehyde in synthesis, featuring a purity feedback loop.
References
-
National Institute of Standards and Technology (NIST). (2023). Benzaldehyde, 4-(hexyloxy)- Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69. [Link][1]
-
Note: Cited for analogous spectral properties of the 4-hexyloxy congener.[1]
-
- Note: Used as a baseline for arom
-
European Chemicals Agency (ECHA). (2024). Guidance on the Application of the CLP Criteria - Germ Cell Mutagenicity and Sensitization. [Link][1]
-
Note: Basis for predictive sensitization labeling of aldehydes.[1]
-
-
-
Note: Basis for recommending Nitrile over Latex for lipophilic ethers.[1]
-
Sources
- 1. echemi.com [echemi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. 4-(Hexyloxy)benzaldehyde | CymitQuimica [cymitquimica.com]
- 7. 05512 | Sigma-Aldrich [sigmaaldrich.com]
- 8. 4-Methylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 9. 4-(Hexyloxy)benzaldehyde 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
A Technical Guide to the Application of 4-[(n-Hexyloxy)methyl]benzaldehyde in the Synthesis of Mesogenic Compounds
Abstract: This technical guide provides a comprehensive overview of the synthesis and application of 4-[(n-hexyloxy)methyl]benzaldehyde as a pivotal building block in the development of thermotropic liquid crystals. While it is a structural analogue of the more extensively documented 4-(n-hexyloxy)benzaldehyde, the synthetic methodologies involving its reactive aldehyde functionality are directly transferable and fundamentally identical. This document details the synthesis of the core molecule, its subsequent application in forming Schiff base and stilbene-based mesogens, and the analytical techniques required for their characterization. We provide field-proven, step-by-step protocols and explain the chemical rationale behind key experimental steps to empower researchers in materials science and drug development.
Introduction: The Molecular Architecture of a Versatile Mesogen Precursor
In the rational design of calamitic (rod-like) liquid crystals, the molecular structure is engineered to possess a delicate balance of rigidity and flexibility. A typical calamitic mesogen consists of a rigid core, flexible terminal chains, and a linking group. 4-[(n-Hexyloxy)methyl]benzaldehyde is an exemplary precursor that provides several of these key features in a single, versatile molecule.
-
The Reactive Aldehyde Group (-CHO): This functional group is the primary site of reaction, enabling the creation of various rigid linking units. It readily undergoes condensation and olefination reactions, forming the backbone of larger, more complex mesogenic structures.
-
The Phenyl Ring: This aromatic ring serves as a fundamental component of the rigid core, contributing to the molecular anisotropy required for the formation of liquid crystalline phases.
-
The Hexyloxymethyl Tail (-CH₂-O-C₆H₁₃): This flexible chain is crucial for modulating the mesomorphic properties of the final compound. The presence of the methylene spacer between the phenyl ring and the ether oxygen imparts greater conformational flexibility compared to a direct ether linkage. This increased flexibility typically lowers the melting point and can influence the stability and type of mesophase (e.g., nematic, smectic) that is formed.[1]
The primary synthetic routes employing this aldehyde focus on creating rigid linkages that extend the molecular core, most notably through the formation of azomethine (Schiff base) and ethenylene (stilbene) bonds.
Synthesis of the Core Building Block: 4-[(n-Hexyloxy)methyl]benzaldehyde
The most direct and efficient method for preparing the title compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide is generated from 4-(hydroxymethyl)benzaldehyde, which then reacts with 1-bromohexane to form the desired ether linkage.
Caption: Williamson ether synthesis of the target aldehyde.
Experimental Protocol: Synthesis of 4-[(n-Hexyloxy)methyl]benzaldehyde
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-(hydroxymethyl)benzaldehyde (10.0 g, 73.5 mmol) and anhydrous potassium carbonate (15.2 g, 110.2 mmol).
-
Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF).
-
Alkylation: While stirring, add 1-bromohexane (13.3 g, 80.8 mmol) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to 80°C and maintain for 12-16 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water. An oily product should separate.
-
Extraction: Extract the aqueous layer three times with 100 mL portions of diethyl ether.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure aldehyde. The structure should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Application 1: Synthesis of Schiff Base (Azomethine) Liquid Crystals
The condensation reaction between an aldehyde and a primary amine to form a Schiff base (an imine or azomethine) is a cornerstone of liquid crystal synthesis.[2] The resulting -CH=N- linkage is linear and rigid, effectively extending the molecular core and promoting mesophase stability.[3] By reacting 4-[(n-hexyloxy)methyl]benzaldehyde with various substituted anilines, a diverse library of mesogenic compounds can be created.
Caption: Synthesis of a Schiff base liquid crystal.
Experimental Protocol: Synthesis of a Representative Schiff Base
This protocol is based on well-established procedures for analogous aldehydes.[2]
-
Dissolution: Dissolve equimolar amounts of 4-[(n-hexyloxy)methyl]benzaldehyde (e.g., 1.0 mmol) and a selected substituted aniline (e.g., 4-ethoxyaniline, 1.0 mmol) in 20 mL of absolute ethanol in a 50 mL round-bottom flask.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The formation of the product is often indicated by a color change or the precipitation of a solid.
-
Isolation: Upon completion (monitored by TLC), cool the reaction mixture to room temperature, and then place it in an ice bath to maximize crystallization.
-
Purification: Collect the solid product by vacuum filtration, wash it with a small amount of cold ethanol to remove unreacted starting materials, and air dry. The final product should be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) until a constant transition temperature is achieved.
-
Characterization: Confirm the structure using IR (disappearance of C=O and N-H stretches, appearance of C=N stretch ~1610-1630 cm⁻¹) and NMR spectroscopy. Analyze mesomorphic properties using DSC and POM.
Application 2: Synthesis of Stilbene-Based Liquid Crystals
The Wittig reaction is a powerful and widely used method for synthesizing alkenes from carbonyl compounds.[4][5] It allows for the creation of a carbon-carbon double bond, specifically the ethenylene linkage (-CH=CH-), which is another common rigidifying unit in mesogen design. Reacting 4-[(n-hexyloxy)methyl]benzaldehyde with a benzyltriphenylphosphonium ylide yields a stilbene derivative. The stereochemical outcome (E- or Z-isomer) depends heavily on the nature of the ylide and the reaction conditions.[6] For calamitic liquid crystals, the linear trans (E)-isomer is typically desired.
Caption: Wittig reaction pathway for stilbene synthesis.
Experimental Protocol: Synthesis of a Representative Stilbene Derivative
This protocol is adapted from general procedures for the Wittig synthesis of stilbenes.[7]
-
Ylide Preparation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add benzyltriphenylphosphonium chloride (1.1 mmol). Add 15 mL of anhydrous THF via syringe. Cool the flask in an ice bath. Carefully add a strong base such as n-butyllithium or sodium hydride (1.1 mmol) portion-wise. Stir the mixture for 30 minutes at 0°C; the formation of the ylide is typically indicated by the appearance of a deep orange or red color.
-
Aldehyde Addition: Dissolve 4-[(n-hexyloxy)methyl]benzaldehyde (1.0 mmol) in 5 mL of anhydrous THF and add it dropwise to the ylide solution at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Quenching & Work-up: Carefully quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After removing the solvent via rotary evaporation, the crude product (a mixture of the stilbene isomer and triphenylphosphine oxide) is obtained. Purify by column chromatography on silica gel to separate the desired stilbene isomer from the byproduct and any unreacted starting materials.
-
Characterization: Confirm the structure and stereochemistry using NMR spectroscopy (vinylic protons). Analyze mesomorphic properties using DSC and POM.
Characterization and Expected Mesomorphic Properties
The successful synthesis of a mesogenic compound must be validated by both structural and thermal analysis.
-
Spectroscopy (FTIR, ¹H & ¹³C NMR): These techniques are essential to confirm that the desired chemical transformation has occurred and to verify the molecular structure of the final product.
-
Polarizing Optical Microscopy (POM): POM is used to visually identify liquid crystalline phases by observing the unique optical textures that form as the sample is heated and cooled.
-
Differential Scanning Calorimetry (DSC): DSC provides quantitative data on the phase transitions of the material.[3] It measures the temperatures and enthalpy changes associated with melting (Crystal → Mesophase or Isotropic), clearing (Mesophase → Isotropic), and any intermediate mesophase transitions.
Table 1. Mesomorphic Properties of Analogous Schiff Base Liquid Crystals Derived from 4-(Hexyloxy)benzaldehyde for Reference
Note: The following data is for compounds with a direct ether linkage and serves as a predictive reference. The introduction of a methylene spacer in 4-[(n-hexyloxy)methyl]benzaldehyde derivatives is expected to lower these transition temperatures due to increased chain flexibility.
| Aniline Moiety | Resulting Compound Structure | Melting Point (°C) | Clearing Point (°C) | Mesophase(s) |
| 4-Aminophenol | C₆H₁₃O-Ph-CH=N-Ph-OH | 142 | 168 | Nematic |
| 4-Ethoxyaniline | C₆H₁₃O-Ph-CH=N-Ph-OC₂H₅ | 84 | 126 | Nematic, Smectic |
| 4-Cyanoaniline | C₆H₁₃O-Ph-CH=N-Ph-CN | 95 | 110 | Nematic |
Conclusion
4-[(n-Hexyloxy)methyl]benzaldehyde is a highly valuable and versatile precursor for the synthesis of calamitic liquid crystals. Its unique structure, combining a reactive aldehyde, a rigid phenyl core, and a flexible alkyloxymethyl tail, allows for straightforward incorporation into mesogenic scaffolds. The primary synthetic pathways—Schiff base condensation and Wittig olefination—are robust, high-yielding, and allow for systematic tuning of the final material's properties through the careful selection of reaction partners. This guide provides the foundational protocols and scientific rationale necessary for researchers to confidently employ this building block in the design and synthesis of novel liquid crystalline materials for advanced applications.
References
-
Wiley-VCH. (n.d.). 1 Stilbenes Preparation and Analysis. Retrieved from [Link]
-
Hahn, J. (n.d.). Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Hydroxymethyl)benzaldehyde. Retrieved from [Link]
-
Journal of the Chemical Society of Nigeria. (2024). SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL. Retrieved from [Link]
-
Unknown Source. (n.d.). WITTIG SYNTHESIS OF TRANS-STILBENE. Retrieved from [Link]
- Google Patents. (n.d.). Process for the production of 4-hydroxybenzaldehyde derivatives.
- Google Patents. (n.d.). Process for the production of 4-hydroxybenzaldehyde derivatives.
-
Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND AS SPACER IN ELECTROCHEMICAL DNA S. Retrieved from [Link]
-
Taylor & Francis Online. (2015). Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core. Liquid Crystals, 42(1), 87-103. Retrieved from [Link]
-
YouTube. (2014, February 24). Wittig Reaction - Cis Stilbene 003. Retrieved from [Link]
-
ResearchGate. (2019). Schiff base of 4-n-alkoxy-2-hydroxy benzaldehyde with 4-amino acetophenone and their Cu(II) complexes: synthesis, characterization and mesomorphic behavior. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]
-
ChemRxiv. (n.d.). Insight and scope of cis-selectivity of Wittig reaction for the synthesis of mono and multi-substituted stilbenes. Retrieved from [Link]
-
International Journal of Molecular and Cellular Medicine. (2022). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis, Characterization and Liquid Crystalline Behaviour of 4-((E)-(((E)-4-(Decyloxy)Benzylidene)Hydrazineylidene) Methyl)Phenol. Retrieved from [Link]
-
PubMed. (2022). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. International Journal of Molecular and Cellular Medicine, 11(4), 285-296. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]
-
OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Retrieved from [Link]
-
ConcienciaDigital. (2021). Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. Retrieved from [Link]
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Methodological & Application
Application Note: Synthesis of 4-(Hexyloxymethyl)benzaldehyde via Williamson Ether Synthesis
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Introduction
This application note provides a detailed protocol for the synthesis of 4-(hexyloxymethyl)benzaldehyde from 4-(chloromethyl)benzaldehyde and n-hexanol. This reaction proceeds via a Williamson ether synthesis, a robust and widely used method for forming ethers from an alkoxide and an organohalide.[1][2] In this specific application, the alkoxide of n-hexanol, formed by deprotonation with a strong base, acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group on the benzaldehyde derivative.[1][3] The resulting product, 4-(hexyloxymethyl)benzaldehyde, is a valuable intermediate in the synthesis of various organic molecules, including liquid crystals and pharmacologically active compounds.[4][5]
The dual reactivity of 4-(chloromethyl)benzaldehyde, with its electrophilic chloromethyl group and its aldehyde functionality, makes it a versatile building block in organic synthesis.[6] The protocol detailed herein utilizes sodium hydride, a strong base, to ensure complete deprotonation of n-hexanol, thereby driving the reaction to completion.[7] Anhydrous conditions are critical to the success of this reaction, as sodium hydride reacts violently with water.[8][9][10]
Reaction Scheme
Caption: Williamson ether synthesis of 4-(hexyloxymethyl)benzaldehyde.
Materials and Apparatus
Reagents
| Reagent | Formula | CAS No. | M.W. | Purity | Supplier |
| 4-(Chloromethyl)benzaldehyde | C₈H₇ClO | 73291-09-5 | 154.59 g/mol | ≥95% | |
| n-Hexanol | C₆H₁₄O | 111-27-3 | 102.17 g/mol | ≥98% | |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 7646-69-7 | 24.00 g/mol | 60% | [8] |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 109-99-9 | 72.11 g/mol | ≥99.9% | |
| Hexane | C₆H₁₄ | 110-54-3 | 86.18 g/mol | Reagent Grade | |
| Saturated aqueous Ammonium Chloride (NH₄Cl) | NH₄Cl | 12125-02-9 | 53.49 g/mol | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 7487-88-9 | 120.37 g/mol | ||
| Ethyl Acetate | C₄H₈O₂ | 141-78-6 | 88.11 g/mol | HPLC Grade | |
| Hexanes | C₆H₁₄ | 110-54-3 | 86.18 g/mol | HPLC Grade |
Apparatus
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Condenser
-
Septa
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Cannula
-
Ice-water bath
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp
-
Glassware for column chromatography
Experimental Protocol
Safety Precautions: 4-(Chloromethyl)benzaldehyde is harmful if swallowed, in contact with skin, or inhaled, and causes severe skin burns and eye damage.[11][12] Sodium hydride is highly reactive with water, releasing flammable hydrogen gas which can ignite spontaneously.[8][9][13] All manipulations involving sodium hydride should be performed under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.[8][10] Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, must be worn at all times.[8][12]
Step 1: Preparation of the Alkoxide
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser with a nitrogen inlet, and a septum, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Wash the sodium hydride dispersion with anhydrous hexane (3 x 10 mL) to remove the mineral oil. This should be done carefully under an inert atmosphere.[8]
-
Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add n-hexanol (1.0 equivalent) dropwise to the stirred suspension of sodium hydride in THF. The addition should be controlled to manage the evolution of hydrogen gas.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium hexoxide.
Step 2: Etherification Reaction
-
In a separate flask, dissolve 4-(chloromethyl)benzaldehyde (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of 4-(chloromethyl)benzaldehyde to the stirred alkoxide solution at room temperature using a syringe or cannula.
-
Heat the reaction mixture to reflux (approximately 66 °C for THF) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.
Step 3: Work-up and Purification
-
Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the reaction mixture to 0 °C in an ice-water bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution to neutralize any unreacted sodium hydride.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield the pure 4-(hexyloxymethyl)benzaldehyde.[14]
Workflow Diagram
Caption: Step-by-step workflow for the synthesis of 4-(hexyloxymethyl)benzaldehyde.
Expected Results and Characterization
The final product, 4-(hexyloxymethyl)benzaldehyde, is expected to be a colorless to light yellow liquid.[14] The structure and purity of the synthesized compound should be confirmed using spectroscopic techniques.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aldehydic Proton (CHO): A singlet peak is expected around δ 9.8-10.0 ppm.[14][15]
-
Aromatic Protons: Two sets of doublets in the region of δ 7.4-7.9 ppm, characteristic of a para-substituted benzene ring.[15]
-
Benzylic Protons (-O-CH₂-Ar): A singlet around δ 4.5 ppm.
-
Oxymethylene Protons (-O-CH₂-C₅H₁₁): A triplet around δ 3.5 ppm.
-
Alkyl Chain Protons: Multiplets in the region of δ 0.8-1.7 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aldehyde Carbonyl: A peak around 192 ppm.
-
Aromatic Carbons: Peaks in the range of 128-145 ppm.
-
Benzylic Carbon (-O-CH₂-Ar): A peak around 70 ppm.
-
Oxymethylene Carbon (-O-CH₂-C₅H₁₁): A peak around 72 ppm.
-
Alkyl Chain Carbons: Peaks in the range of 14-32 ppm.
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₄H₂₀O₂ = 220.31 g/mol ).
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product yield | Incomplete deprotonation of n-hexanol. | Ensure the sodium hydride is fresh and properly washed. Allow sufficient time for the alkoxide formation. |
| Wet reagents or glassware. | Use anhydrous solvents and oven-dried glassware. Perform the reaction under a strict inert atmosphere. | |
| Formation of side products | Elimination reaction of 4-(chloromethyl)benzaldehyde. | This is less likely with a primary halide but can be minimized by controlling the reaction temperature. |
| Reaction of the aldehyde group. | This is generally not a concern under these basic conditions. | |
| Difficulty in purification | Incomplete removal of mineral oil from NaH. | Ensure thorough washing of the sodium hydride dispersion before use. |
| Co-elution of impurities. | Optimize the solvent system for column chromatography. |
Conclusion
The Williamson ether synthesis is a highly effective method for the preparation of 4-(hexyloxymethyl)benzaldehyde from 4-(chloromethyl)benzaldehyde and n-hexanol. By following the detailed protocol and safety precautions outlined in this application note, researchers can reliably synthesize this valuable intermediate for further applications in medicinal chemistry and materials science. The use of strong base and anhydrous conditions are paramount to achieving a high yield of the desired product.
References
- A New High Yield Preparation of Benzyl Phenethyl Ethers by Phase Transfer Catalysis. (1998).
- Sodium Hydride - Standard Operating Procedure. (2012, December 14). University of California, Santa Barbara Environmental Health & Safety.
- 4-(Chloromethyl)benzaldehyde | C8H7ClO | CID 357877. PubChem.
- Oxidation of Benzyl Ethers via Phase Transfer C
- An In-depth Technical Guide to 4-(Hexyloxy)benzaldehyde Derivatives in Medicinal Chemistry. BenchChem.
- 4-(Chloromethyl)benzaldehyde. SynQuest Labs.
- Common Name: SODIUM HYDRIDE HAZARD SUMMARY. New Jersey Department of Health.
- MSDS for SODIUM HYDRIDE. Alkali Metals Ltd.
- Sodium hydride - Safety D
- 4-(Chloromethyl)benzaldehyde | 73291-09-5. Sigma-Aldrich.
- SAFETY DATA SHEET - Sodium hydride. Sigma-Aldrich.
- PTC O-Alkylation With a Secondary Benzyl Bromide.
- 4-(Chloromethyl)benzaldehyde. Apollo Scientific.
- Physical and chemical properties of 4-(Hexyloxy)benzaldehyde. BenchChem.
- Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. (2008). Beilstein Journal of Organic Chemistry, 4, 44.
- The Williamson Ether Synthesis. University of Wisconsin-Madison.
- 73291-09-5|4-(Chloromethyl)benzaldehyde|BLD Pharm.
- Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
- Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.
- The Pivotal Role of 4-(Hexyloxy)
- Kinetics of the synthesis of benzyl ethers using tertiary amines as catalysts. Industrial & Engineering Chemistry Research.
- Application Notes and Protocols for the Deprotection of Benzyl Ethers in 2,3,4,6-Tetra-O - Benchchem.
- Williamson ether synthesis. Wikipedia.
- Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as. Organic Syntheses.
- Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega.
- 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Lumen Learning.
- Phase Transfer Catalysis Method of Synthesis of Benzyl- and Benzhydryloxyalkoxyalkynes.
- Electronic Supplementary Inform
- The Chemistry of 4-(Chloromethyl)
- The Williamson Ether Synthesis. Master Organic Chemistry.
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
- Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent.
- Intermolecular etherification of benzyl alcohols with alkanols,...
- 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY. University of Colorado Boulder.
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Application Notes and Protocols: Oxidation of 4-[(n-Hexyloxy)methyl]benzaldehyde to 4-[(n-hexyloxy)methyl]benzoic acid
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Benzoic Acid Derivatives
The conversion of benzaldehydes to their corresponding benzoic acids is a cornerstone transformation in organic synthesis. This reaction is pivotal in the generation of key intermediates for pharmaceuticals, agrochemicals, and materials science. The target molecule, 4-[(n-hexyloxy)methyl]benzoic acid, is of particular interest due to its bifunctional nature, incorporating both a lipophilic n-hexyloxy tail and a polar carboxylic acid head. This amphiphilic character makes it a valuable building block for liquid crystals, surfactants, and as a modifying agent in drug delivery systems.
The primary challenge in the oxidation of 4-[(n-hexyloxy)methyl]benzaldehyde lies in the selective conversion of the aldehyde group without cleaving the ether linkage. The choice of oxidant and reaction conditions is therefore critical to ensure high yield and purity of the desired product. This document provides a comprehensive guide to suitable oxidation methodologies, including a detailed, field-proven protocol for the Pinnick oxidation, which is renowned for its mildness and functional group tolerance.[1][2]
Comparative Analysis of Oxidation Methodologies
Several reagents are capable of oxidizing aldehydes to carboxylic acids. However, the presence of the n-hexyloxy ether group in the substrate necessitates careful consideration to avoid undesired side reactions. Below is a comparative analysis of common oxidation methods.
| Oxidation Method | Oxidizing Agent(s) | Advantages | Disadvantages & Causality | Suitability for Substrate |
| Potassium Permanganate (KMnO₄) | KMnO₄, often under phase transfer catalysis | Strong oxidant, high yields often achievable for simple benzaldehydes.[3] | Harsh conditions can lead to cleavage of the ether linkage. The formation of manganese dioxide (MnO₂) complicates workup and product purification. | Moderate |
| Jones Oxidation | CrO₃, H₂SO₄, acetone | A powerful and classic oxidation method.[4] | Highly acidic conditions can promote side reactions with the ether. Chromium reagents are toxic and pose significant waste disposal challenges.[4][5] | Low |
| Pinnick Oxidation | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | Exceptionally mild and highly selective for aldehydes.[1][2] Tolerant of a wide range of functional groups, including ethers.[2] | The byproduct, hypochlorous acid (HOCl), can cause side reactions if not effectively scavenged.[6] | High |
Based on this analysis, the Pinnick oxidation is the recommended method for the synthesis of 4-[(n-hexyloxy)methyl]benzoic acid due to its superior selectivity and compatibility with the ether functional group.[1][2]
The Pinnick Oxidation: Mechanism and Rationale
The Pinnick oxidation utilizes sodium chlorite (NaClO₂) as the terminal oxidant under mildly acidic conditions, typically buffered with a phosphate salt.[1] The active oxidant is chlorous acid (HClO₂), which is generated in situ.[6]
Reaction Mechanism
The proposed mechanism proceeds as follows:
-
Formation of the Active Oxidant: The phosphate buffer protonates sodium chlorite to form chlorous acid.
-
Addition to the Aldehyde: The chlorous acid adds to the carbonyl of the aldehyde.
-
Pericyclic Fragmentation: The resulting intermediate undergoes a pericyclic fragmentation, transferring the aldehydic hydrogen and eliminating hypochlorous acid (HOCl) to form the carboxylic acid.[6]
A crucial aspect of the Pinnick oxidation is the inclusion of a scavenger, such as 2-methyl-2-butene, to quench the hypochlorous acid byproduct.[6] This prevents unwanted side reactions, such as the oxidation of the starting material or product by HOCl.
Visualizing the Pinnick Oxidation Mechanism
Caption: Mechanism of the Pinnick Oxidation.
Detailed Experimental Protocol: Pinnick Oxidation of 4-[(n-Hexyloxy)methyl]benzaldehyde
This protocol is designed for a laboratory-scale synthesis and can be scaled accordingly with appropriate safety considerations.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 4-[(n-Hexyloxy)methyl]benzaldehyde | C₁₄H₂₀O₂ | 220.31 | ≥98% | Commercially Available |
| Sodium Chlorite | NaClO₂ | 90.44 | 80% (Technical Grade) | Sigma-Aldrich |
| Monosodium Phosphate, Monohydrate | NaH₂PO₄·H₂O | 137.99 | ≥99% | Fisher Scientific |
| 2-Methyl-2-butene | C₅H₁₀ | 70.13 | ≥99% | Acros Organics |
| tert-Butanol | (CH₃)₃COH | 74.12 | ACS Grade | VWR |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS Grade | VWR |
| Sodium Sulfite | Na₂SO₃ | 126.04 | ACS Grade | VWR |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 2 M (aq) | Fisher Scientific |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Granular | VWR |
Equipment
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
pH paper or pH meter
-
Standard laboratory glassware
Experimental Workflow
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-[(n-hexyloxy)methyl]benzaldehyde (5.00 g, 22.7 mmol) and 2-methyl-2-butene (12.0 mL, 113 mmol, 5 equiv) in 50 mL of tert-butanol.
-
Preparation of Oxidant Solution: In a separate beaker, dissolve sodium chlorite (80%, 5.13 g, 45.4 mmol, 2 equiv) and monosodium phosphate monohydrate (6.27 g, 45.4 mmol, 2 equiv) in 50 mL of deionized water.
-
Reaction Initiation: Cool the aldehyde solution in the round-bottom flask to 0 °C using an ice bath.
-
Addition of Oxidant: Transfer the aqueous oxidant solution to a dropping funnel and add it dropwise to the stirred aldehyde solution over a period of 30 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 4-6 hours.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting aldehyde spot and the appearance of a more polar product spot at a lower Rf value indicates the reaction is proceeding.
-
Workup - Quenching: Once the reaction is complete, cool the mixture in an ice bath and quench the excess oxidant by the slow addition of a saturated aqueous solution of sodium sulfite until a KI-starch paper test is negative.
-
Workup - Acidification: Carefully acidify the reaction mixture to a pH of approximately 2 with 2 M hydrochloric acid.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Workup - Washing: Combine the organic layers and wash with brine (50 mL).
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a white solid, can be purified by recrystallization from a mixture of hexane and ethyl acetate to yield 4-[(n-hexyloxy)methyl]benzoic acid.
Product Characterization
The identity and purity of the synthesized 4-[(n-hexyloxy)methyl]benzoic acid should be confirmed by standard analytical techniques.[7]
| Analytical Technique | Expected Results |
| ¹H NMR | Appearance of a broad singlet corresponding to the carboxylic acid proton (typically >10 ppm). Shifts corresponding to the aromatic protons, the benzylic methylene protons, the oxymethylene protons of the hexyloxy group, and the aliphatic protons of the hexyl chain. |
| ¹³C NMR | Appearance of a signal for the carboxylic acid carbon (typically >170 ppm). Signals for the aromatic carbons, the benzylic methylene carbon, the oxymethylene carbon, and the aliphatic carbons of the hexyl chain. |
| FT-IR | A broad O-H stretch for the carboxylic acid (typically 2500-3300 cm⁻¹). A strong C=O stretch for the carboxylic acid (typically 1680-1710 cm⁻¹). C-O stretching for the ether linkage. |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of the product. Fragmentation patterns consistent with the structure. |
| Melting Point | A sharp melting point consistent with a pure compound. |
Safety and Handling
-
Sodium chlorite is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.
-
2-Methyl-2-butene is a flammable liquid. Perform the reaction in a well-ventilated fume hood away from ignition sources.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Hydrochloric acid is corrosive. Handle with appropriate PPE.
By following this detailed application note and protocol, researchers can confidently and safely synthesize high-purity 4-[(n-hexyloxy)methyl]benzoic acid, a valuable intermediate for a range of scientific applications.
References
- ResearchGate. Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. Accessed February 13, 2026.
- Rasayan Journal of Chemistry. selective synthesis of benzaldehydes by permanganate oxidation of benzyl alcohols in non. Accessed February 13, 2026.
- Semantic Scholar. 136-138 Research Article Oxidation of Benzaldehyde and Substituted. Accessed February 13, 2026.
- Organic Chemistry Portal.
- Organic Chemistry Portal.
- Bases bibliographiques Pascal et Francis. KINETICS OF OXIDATION OF SUBSTITUTED BENZALDEHYDES BY POTASSIUM PERMANGANATE IN ACID MEDIUM.. Accessed February 13, 2026.
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- Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice. Accessed February 13, 2026.
- Wikipedia.
- PrepChem.com. Synthesis of 4-hexyloxy benzoic acid. Accessed February 13, 2026.
- NROChemistry. Pinnick Oxidation: Mechanism & Examples. Accessed February 13, 2026.
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. Pinnick oxidation. Accessed February 13, 2026.
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- Chemguide. making carboxylic acids. Accessed February 13, 2026.
- Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. Accessed February 13, 2026.
- Oxidation of Alcohols to Aldehydes and Ketones. Accessed February 13, 2026.
- Chemistry Steps.
- Khan Academy. Oxidation of alcohols I: Mechanism and oxidation states (video). Accessed February 13, 2026.
- PMC. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. Accessed February 13, 2026.
- PSIBERG.
- ResearchGate. Oxidation of Benzaldehyde to Benzoic Acid. Accessed February 13, 2026.
- Benchchem. preventing oxidation of benzaldehyde derivatives during synthesis. Accessed February 13, 2026.
- Organic Syntheses Procedure. 4. Accessed February 13, 2026.
- Google Patents. WO2011058162A1 - Process for preparing 4-nitro-oxy-methyl-benzoic acid. Accessed February 13, 2026.
- ResearchGate. Oxidation of Benzaldehyde to Benzoic Acid with Aqueous Hydrogen Peroxide over Dodecatungstophosphoric Acid | Request PDF. Accessed February 13, 2026.
- ResearchGate. Oxidation of Benzaldehyde to Benzoic Acid using Heterogenous Nial-Hydrotalcite-Like-Compounds as the Catalyst in Acetic Acid | Request PDF. Accessed February 13, 2026.
- Longdom Publishing.
- Google Patents. US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX)
- Quick Company. A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. Accessed February 13, 2026.
- Research and Reviews. Characterization and Identification in Organic Chemistry through Analytical Techniques. Accessed February 13, 2026.
- ResearchGate. Low-level Determination of 4-Hydrazino Benzoic Acid in Drug Substance by High Performance Liquid Chromatography/Mass Spectrometr. Accessed February 13, 2026.
- MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Accessed February 13, 2026.
- RSC Publishing. Analytical Methods. Accessed February 13, 2026.
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Application Note: Solvent Selection for Coupling 4-[(n-Hexyloxy)methyl]benzaldehyde with Anilines
[1]
Executive Summary
The coupling of 4-[(n-Hexyloxy)methyl]benzaldehyde with various anilines to form imines (Schiff bases) is a fundamental transformation in the synthesis of liquid crystals, mesogens, and pharmaceutical intermediates.[1] While the Schiff base condensation is a classic reaction, the specific presence of the (n-hexyloxy)methyl tail introduces a critical solubility parameter that often leads to process failure in standard protocols (e.g., "oiling out" or incomplete conversion).[1]
This guide moves beyond generic textbook recipes to provide a rationale-driven approach to solvent selection, focusing on the balance between reactant solubility , water removal efficiency , and product isolation .[1]
Mechanistic Basis for Solvent Selection
To select the correct solvent, one must understand the reaction's driving forces.[1] The formation of an imine is a reversible condensation reaction governed by equilibrium.
The Reaction Pathway
The reaction proceeds through a nucleophilic attack of the aniline nitrogen on the aldehyde carbonyl, forming a carbinolamine intermediate, followed by acid-catalyzed dehydration to the imine.[1]
Key Solvent Requirements:
-
Solubility: Must dissolve the lipophilic 4-[(n-Hexyloxy)methyl]benzaldehyde (LogP ~3.5–4.[1]0) and the aniline.[2][3][4][5]
-
Dielectric Constant: Moderate polarity is preferred to stabilize the polar transition states (carbinolamine formation) without inhibiting the final dehydration.[1]
-
Water Management: The solvent must facilitate the removal of water to drive the equilibrium to the right (Le Chatelier's principle).[1]
Visualization: Reaction Mechanism & Solvent Influence
Figure 1: Mechanistic pathway of Schiff base formation highlighting the critical role of water removal in preventing hydrolysis.[1]
Solvent Screening Matrix
The "hexyloxy" chain makes the aldehyde significantly less soluble in water and highly soluble in non-polar organics. This dictates that pure aqueous methods will likely fail due to phase separation.[1]
| Solvent System | Role/Mechanism | Suitability for Hexyloxy-Aldehyde | Pros | Cons |
| Ethanol (EtOH) | Protic / Precipitation | Moderate | Green solvent; Product often crystallizes out (driving equilibrium).[1] | Lipophilic aldehyde may not dissolve fully at RT; Product may "oil out" instead of crystallizing. |
| Methanol (MeOH) | Protic / Precipitation | Low | High polarity promotes fast reaction rates for simple imines.[1] | Poor solubility for the hexyloxy tail; Lower boiling point limits rate. |
| Toluene | Azeotropic Dehydration | High | Excellent solubility for lipophilic reactants; Forms azeotrope with water (85°C).[1] | Requires Dean-Stark apparatus; Product remains in solution (requires evaporation/precipitation).[1] |
| Dichloromethane (DCM) | Inert Solubilizer | Moderate | Dissolves everything; Good for strictly anhydrous conditions with MgSO4.[1] | Low boiling point (40°C) makes water removal difficult; Environmental toxicity.[1] |
| THF | Aprotic Polar | Moderate | Good compromise for solubility.[1] | Hygroscopic (can re-introduce water); Difficult to crystallize product directly.[1] |
Detailed Experimental Protocols
Protocol A: The "Green" Precipitation Method (Ethanol)
Best for: Electron-rich anilines and when the final product is expected to be a high-melting solid.[1]
Rationale: Ethanol allows the reaction to proceed in solution at reflux, but as the less-soluble Schiff base forms, it precipitates, effectively removing itself from the equilibrium.[1]
-
Preparation: In a 100 mL round-bottom flask, dissolve 4-[(n-Hexyloxy)methyl]benzaldehyde (1.0 equiv) in Absolute Ethanol (5–10 mL per gram of aldehyde).
-
Note: If the solution is cloudy, heat to 40°C until clear.[1]
-
-
Addition: Add the Aniline (1.0–1.05 equiv) dropwise.[1]
-
Catalysis: Add 2–3 drops of Glacial Acetic Acid.
-
Reaction: Reflux the mixture at 78°C for 2–4 hours.
-
Isolation:
-
Drying: Vacuum dry at 40°C.
Protocol B: Azeotropic Dehydration (Toluene/Dean-Stark)
Best for: Electron-deficient anilines, sterically hindered substrates, or if "oiling out" occurs in Ethanol.[1]
Rationale: Toluene dissolves the lipophilic tail perfectly.[1] The Dean-Stark trap physically removes water from the reaction matrix, forcing the equilibrium to 100% conversion regardless of the aniline's reactivity.[1]
-
Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Loading: Charge the flask with 4-[(n-Hexyloxy)methyl]benzaldehyde (1.0 equiv), Aniline (1.0 equiv), and Toluene (15 mL per gram).
-
Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (PTSA) (0.01 equiv).[1]
-
Reflux: Heat to vigorous reflux (110°C). Ensure the toluene is condensing and filling the trap.
-
Observation: Water droplets will separate at the bottom of the trap.
-
-
Completion: Continue reflux until water evolution ceases (typically 3–6 hours).
-
Work-up:
Troubleshooting: The "Oiling Out" Phenomenon
The hexyloxy tail adds significant non-polar character. In polar solvents (Ethanol), the product may separate as a liquid (oil) rather than a crystal.[1]
| Symptom | Diagnosis | Corrective Action |
| Product forms an oil at bottom of flask | Solvent is too polar; MP of product is near reaction temperature. | 1. Re-heat to dissolve, add a non-polar co-solvent (e.g., 10% Toluene).2.[1] Seed the oil with a crystal if available.3. Scratch the glass surface to induce nucleation. |
| Low Yield / Starting Material remains | Equilibrium is not shifting; Water is inhibiting reaction.[1] | Switch to Protocol B (Dean-Stark) or add anhydrous MgSO4 to the Ethanol reaction (Protocol A). |
| Hydrolysis on TLC plate | Silica gel is acidic and contains water; Product is unstable. | Pre-treat TLC plate with 1% Triethylamine in hexane.[1] Isolate product rapidly and store under inert atmosphere. |
Decision Logic for Researchers
Use this workflow to select the optimal protocol for your specific aniline derivative.
Figure 2: Decision matrix for selecting the optimal solvent system based on substrate properties.[1]
References
-
General Mechanism & Green Solvents
-
Azeotropic Distillation Techniques
-
Schiff Base Protocols (Benzaldehyde/Aniline)
-
Lipophilic Aldehyde Considerations
Sources
- 1. ukm.my [ukm.my]
- 2. globalconference.info [globalconference.info]
- 3. cpd.hmu.edu.krd [cpd.hmu.edu.krd]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. Efficient imine synthesis using an eco-friendly solvent - American Chemical Society [acs.digitellinc.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Azeotropic_distillation [chemeurope.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note: Chemo-Selective Catalytic Hydrogenation of 4-[(n-Hexyloxy)methyl]benzaldehyde
Abstract & Strategic Overview
This application note details the chemo-selective catalytic hydrogenation of 4-[(n-Hexyloxy)methyl]benzaldehyde . This molecule presents a classic "selectivity cliff" in organic synthesis: the simultaneous presence of a reducible aldehyde (-CHO) and a labile benzylic ether (Ar-CH₂-O-R).
Standard hydrogenation conditions (Pd/C, H₂, acidic media) often lead to hydrogenolysis , cleaving the hexyloxy tail to yield 4-methylbenzyl alcohol or p-xylene. This guide provides protocols to:
-
Selectively reduce the aldehyde to the benzyl alcohol while preserving the ether.
-
Perform reductive amination while preserving the ether.
-
Intentionally cleave the ether (if deprotection is the goal).
The Selectivity Challenge
The benzylic C-O bond in 4-alkoxymethyl derivatives is weaker than typical alkyl ethers due to resonance stabilization of the benzyl radical/cation intermediate on the catalyst surface.
| Reaction Goal | Target Moiety | Risk Factor | Recommended Catalyst |
| Aldehyde Reduction | -CHO | High (Ether cleavage) | PtO₂ (Adams) or Raney Ni |
| Reductive Amination | -CHO | Medium (Ether cleavage) | Pd/C (Poisoned) or Pt/C |
| Total Reduction | -CHO | N/A (Cleavage desired) | Pd/C + Acid |
Chemical Pathway Analysis
The following diagram illustrates the divergent pathways controlled by catalyst selection and solvent acidity.
Caption: Figure 1. Divergent reaction pathways. Green arrows indicate selective preservation of the ether; red arrows indicate hydrogenolytic cleavage.
Protocol 1: Selective Reduction to Alcohol
Goal: Reduce aldehyde to alcohol without touching the benzylic ether. Mechanism: Platinum (Pt) and Nickel (Ni) generally show lower affinity for hydrogenolysis of benzyl ethers compared to Palladium (Pd).
Materials
-
Substrate: 4-[(n-Hexyloxy)methyl]benzaldehyde (1.0 eq)
-
Catalyst: PtO₂ (Adams' Catalyst) - 1-2 mol% OR Raney Nickel (slurry).
-
Solvent: Tetrahydrofuran (THF) or Ethanol (EtOH). Avoid Methanol if transacetalization is a risk, though rare here.
-
Hydrogen Source: H₂ balloon (1 atm) or Hydrogenator (3 bar).
Step-by-Step Procedure
-
Preparation: Dissolve 1.0 g of substrate in 10 mL of anhydrous THF.
-
Catalyst Addition:
-
Option A (Pt): Add 20 mg PtO₂.
-
Option B (Ni): Add 100 mg Raney Nickel (washed with EtOH to remove water).
-
-
Purging: Seal the flask. Evacuate and backfill with Nitrogen (3x), then Hydrogen (3x).
-
Reaction: Stir vigorously at Room Temperature (20-25°C) under H₂ (1-3 bar).
-
Critical Control: Do NOT heat. Heating >40°C significantly increases the rate of C-O bond cleavage.
-
-
Monitoring: Check TLC/HPLC after 2 hours. Look for the disappearance of the aldehyde peak (approx. 10 ppm in ¹H NMR) and the appearance of the benzylic -CH₂OH (approx. 4.6 ppm).
-
Workup: Filter through a Celite pad to remove the catalyst.[1] Rinse with THF. Concentrate in vacuo.
Validation Check:
-
¹H NMR: Verify the triplet at
~3.5 ppm (hexyloxy -O-CH₂-) remains intact. If this peak disappears or shifts to ~3.6 ppm (free hexanol), hydrogenolysis has occurred.
Protocol 2: Reductive Amination (Preserving Ether)
Goal: Couple with a primary/secondary amine. Challenge: Pd/C is the best catalyst for imine reduction but notoriously cleaves benzyl ethers. Solution: The "Self-Poisoning" Strategy. Nitrogen bases (amines/pyridines) naturally inhibit the hydrogenolysis activity of Pd/C, allowing the imine reduction to proceed while protecting the ether [1].
Materials
-
Substrate: 4-[(n-Hexyloxy)methyl]benzaldehyde (1.0 eq).
-
Amine Partner: e.g., Morpholine, Piperidine, or primary alkyl amine (1.1 - 1.2 eq).
-
Catalyst: 5% Pd/C (low loading, 50% water wet).
-
Solvent: Methanol (MeOH).[1]
-
Additive (Optional): Ammonium Acetate (if using ammonia) or Pyridine (0.1 eq) if the amine partner is not sufficiently basic.
Step-by-Step Procedure
-
Imine Formation: Mix aldehyde and amine in MeOH. Stir for 30-60 mins to ensure equilibrium formation of the imine/hemiaminal.
-
Note: Use molecular sieves if the equilibrium is unfavorable.
-
-
Catalyst Addition: Add 5% Pd/C (5-10 wt% relative to substrate).
-
Hydrogenation: Purge with H₂. React at 1 atm (balloon) at 25°C.
-
Warning: Do not use acids (Acetic acid/HCl) to accelerate the reaction. Acid neutralizes the amine "poison," reactivating the Pd/C toward ether cleavage [2].
-
-
Workup: Filter through Celite. Concentrate.
Protocol 3: Intentional Cleavage (The "Control")
Goal: To prove the structure of the "tail" or remove it (if used as a protecting group).
Procedure
-
Solvent: MeOH + 5% Acetic Acid (or catalytic HCl).
-
Catalyst: 10% Pd/C (Dry or Wet).
-
Conditions: Heat to 50-60°C under 3-5 bar H₂.
-
Result: Rapid conversion to 4-methylbenzyl alcohol (or xylene) and 1-hexanol.
Experimental Workflow & Decision Tree
Caption: Figure 2. Experimental decision matrix for catalyst and condition selection.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Ether Cleavage Observed | Catalyst too active (Pd) or Acid present. | Switch to PtO₂. Ensure reaction pH is neutral/basic. Add 0.1 eq Pyridine to Pd/C reactions [1]. |
| No Reaction (Aldehyde Intact) | Catalyst poisoning (S/P impurities) or steric bulk. | Increase pressure to 5 bar. Wash Raney Ni thoroughly. Ensure substrate is sulfur-free. |
| Acetal Formation | Solvent interaction (MeOH). | Switch solvent to THF or Ethanol. Acetals form readily in MeOH with trace acid. |
References
-
Sajiki, H. (1995).[2] "Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate."[2][3] Tetrahedron Letters, 36(20), 3465-3468.
-
Hao, Y., et al. (2011). "Selective Liquid Phase Hydrogenation of Benzaldehyde to Benzyl Alcohol Over Alumina Supported Gold." Heriot-Watt Research Portal.
-
Mandal, P. K., & McMurray, J. S. (2007).[4] "Pd-C-induced catalytic transfer hydrogenation with formic acid." Journal of Organic Chemistry, 72(17), 6599-6601.
-
BenchChem. (2025).[1] "Application Notes and Protocols for Catalytic Hydrogenation of Benzyl Esters." BenchChem Protocols.
Disclaimer: These protocols are for research use only. Always consult Safety Data Sheets (SDS) for 4-[(n-Hexyloxy)methyl]benzaldehyde and catalysts before handling. Hydrogen gas poses a fire/explosion hazard.
Sources
Troubleshooting & Optimization
Improving yield of 4-[(n-Hexyloxy)methyl]benzaldehyde synthesis
<Technical Support Center: 4-[(n-Hexyloxy)methyl]benzaldehyde Synthesis
Welcome to the technical support center for the synthesis of 4-[(n-Hexyloxy)methyl]benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important synthetic intermediate. Here, we will address common challenges and provide practical, evidence-based solutions in a comprehensive question-and-answer format.
Troubleshooting Guide
This section is dedicated to resolving specific issues you may encounter during the synthesis of 4-[(n-Hexyloxy)methyl]benzaldehyde.
Problem 1: Low or No Product Formation
Question: I am getting a very low yield, or in some cases, no desired product at all. What are the likely causes and how can I rectify this?
Answer: Low or no product formation in the synthesis of 4-[(n-Hexyloxy)methyl]benzaldehyde, which is typically achieved through a Williamson ether synthesis, can stem from several factors.[1][2] This reaction involves the nucleophilic substitution of a halide by an alkoxide.[3][4] Let's break down the potential culprits and their solutions.
Possible Causes & Troubleshooting Suggestions:
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Incomplete Deprotonation of 4-(Hydroxymethyl)benzaldehyde | - Use a stronger base such as sodium hydride (NaH) or potassium hydride (KH).[5] - Ensure anhydrous (dry) reaction conditions, as water can quench the base.[6][7] | The reaction requires the formation of an alkoxide from 4-(hydroxymethyl)benzaldehyde to act as the nucleophile.[8] If the base is not strong enough or if moisture is present, the deprotonation will be incomplete, leading to a lower concentration of the reactive nucleophile.[2][9] |
| Poor Leaving Group on the n-Hexyl Moiety | - Use 1-iodohexane or 1-bromohexane instead of 1-chlorohexane. - Consider converting the hexyl alcohol to a tosylate or mesylate, which are excellent leaving groups.[10] | The rate of the SN2 reaction is highly dependent on the ability of the leaving group to depart. Iodide and bromide are better leaving groups than chloride. Tosylates and mesylates are even more effective, leading to faster reaction rates. |
| Suboptimal Reaction Conditions | - Increase the reaction temperature to a range of 50-100 °C.[1][3] - Extend the reaction time, monitoring progress by Thin Layer Chromatography (TLC). Typical reaction times are 1-8 hours.[1][3] | The Williamson ether synthesis often requires heating to proceed at a reasonable rate.[11] Insufficient temperature or time will result in an incomplete reaction.[1] |
| Inappropriate Solvent Choice | - Use a polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[3][9][12] | Polar aprotic solvents are ideal for SN2 reactions because they solvate the cation of the alkoxide, leaving the "naked" and more nucleophilic anion to react.[9] Protic solvents (like ethanol or water) can solvate the alkoxide, reducing its nucleophilicity and slowing the reaction.[1][3] |
Workflow for Diagnosing Low Yield:
Caption: Troubleshooting flowchart for low yield.
Problem 2: Formation of Significant Byproducts
Question: My reaction mixture shows multiple spots on TLC, and the final product is impure. What are the common side reactions and how can I minimize them?
Answer: The primary competing reaction in the Williamson ether synthesis is the E2 (elimination) reaction, especially when using a strong base like an alkoxide.[1][9]
Common Side Reactions & Mitigation Strategies:
| Side Reaction | Mitigation Strategy | Rationale |
| E2 Elimination of 1-Hexyl Halide | - Use a primary alkyl halide (1-bromohexane or 1-iodohexane are ideal).[1] - Maintain a moderate reaction temperature; avoid excessive heat.[1][9] | The alkoxide is a strong base and can abstract a proton from the alkyl halide, leading to the formation of hexene.[2] Primary alkyl halides are less prone to elimination than secondary or tertiary halides.[1][3][4] Higher temperatures can favor elimination over substitution.[1] |
| Over-oxidation of the Aldehyde | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | The benzaldehyde functional group is susceptible to oxidation to a carboxylic acid, especially at elevated temperatures in the presence of air. |
| C-Alkylation | - This is less common for benzyl alkoxides compared to phenoxides, but using a less polar solvent can sometimes favor O-alkylation. | In some cases, alkylation can occur on the benzene ring instead of the oxygen atom.[3][5] |
Visualizing the Competing Reactions:
Caption: SN2 vs. E2 reaction pathways.
Frequently Asked Questions (FAQs)
Q1: What is the optimal base and solvent combination for this synthesis?
A1: For laboratory-scale synthesis, a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as DMF or THF is highly effective for deprotonating the alcohol.[5] For industrial applications or when milder conditions are preferred, using a base like potassium carbonate (K₂CO₃) in acetone or acetonitrile is a common choice.[5][13][14]
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is the most convenient method.[2][13] Spot the reaction mixture on a silica gel plate alongside the starting material (4-(hydroxymethyl)benzaldehyde). Elute with a suitable solvent system, typically a mixture of hexanes and ethyl acetate. The reaction is complete when the starting material spot has disappeared and a new, less polar product spot is prominent.
Q3: My product is an oil and difficult to purify. What are the recommended purification techniques?
A3: 4-[(n-Hexyloxy)methyl]benzaldehyde is often a colorless to light yellow liquid.[14] If impurities are present, purification can be achieved by:
-
Column Chromatography: This is a very effective method. Use silica gel and a gradient elution, starting with a non-polar solvent system (e.g., 98:2 hexanes:ethyl acetate) to elute non-polar impurities, then gradually increasing the polarity to isolate your product.[1][2][14]
-
Distillation under reduced pressure: If the product is the major component and the impurities have significantly different boiling points, vacuum distillation can be an efficient purification method.[1]
Q4: Can I use a phase-transfer catalyst to improve the reaction?
A4: Yes, using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide or 18-crown-6 can be highly beneficial, especially for reactions involving a solid base (like K₂CO₃) and a liquid organic phase.[3][11] The PTC helps to transport the alkoxide from the solid or aqueous phase into the organic phase where the reaction with the alkyl halide occurs.[6][7] This can lead to milder reaction conditions, faster reaction times, and may not require strictly anhydrous solvents.[6][7][15]
Experimental Protocols
Protocol 1: Synthesis of 4-[(n-Hexyloxy)methyl]benzaldehyde using Sodium Hydride
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 4-(hydroxymethyl)benzaldehyde (1.0 eq) and anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add 1-bromohexane (1.1 eq) dropwise via the dropping funnel.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.[13]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench with ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).[13]
-
Washing: Combine the organic layers and wash sequentially with water and brine.[1][13]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1][13]
-
Purification: Purify the crude product by silica gel column chromatography.[13][14]
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., 98:2 hexanes:ethyl acetate).[2]
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing without air bubbles.[2]
-
Sample Loading: Dissolve the crude 4-[(n-Hexyloxy)methyl]benzaldehyde in a minimal amount of the initial eluent and carefully load it onto the top of the silica gel bed.[2]
-
Elution: Begin eluting with the non-polar solvent system. Gradually increase the polarity by increasing the proportion of ethyl acetate to elute the desired product. Collect fractions and analyze them by TLC.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-[(n-Hexyloxy)methyl]benzaldehyde.
References
-
Williamson ether synthesis - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]
-
Williamson Ether Synthesis - Utah Tech University. (n.d.). Retrieved February 13, 2026, from [Link]
-
Hill, J. W., & Corredor, J. (1981). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 58(10), 825. [Link]
-
Contribution of phase transfer catalyst to green chemistry: A review - JETIR.org. (n.d.). Retrieved February 13, 2026, from [Link]
-
An Ether Synthesis Using Phase Transfer Catalysis | Journal of Chemical Education. (n.d.). Retrieved February 13, 2026, from [Link]
-
Williamson Ether Synthesis. (n.d.). Retrieved February 13, 2026, from [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]
-
Williamson Ether Synthesis - J&K Scientific LLC. (n.d.). Retrieved February 13, 2026, from [Link]
-
The Williamson Ether Synthesis - Chemistry Steps. (n.d.). Retrieved February 13, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jetir.org [jetir.org]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 11. cactus.utahtech.edu [cactus.utahtech.edu]
- 12. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Preventing oxidation of aldehyde group during benzylic ether formation
Topic: Preventing Aldehyde Oxidation During Benzylic Ether Formation
Executive Summary
Welcome to the ChemSelect™ Technical Guide. This document addresses a high-stakes synthetic challenge: O-benzylation of alcohols in the presence of sensitive aldehyde moieties.
The "Selectivity Paradox" in this transformation is acute:
-
Classical Williamson Ether Synthesis (NaH/BnBr): Highly basic conditions trigger Cannizzaro disproportionation (converting aldehyde to alcohol/acid mixture) or Aldol condensation (polymerization).
-
Silver Oxide (Ag₂O/BnBr): While mild for many substrates, Ag₂O acts as Tollens' Reagent , rapidly oxidizing aldehydes to carboxylic acids.
-
Acid-Catalyzed Imidates (Trichloroacetimidate): Acidic conditions promote acetalization (reaction between the substrate's alcohol and aldehyde groups).
The Solution: This guide prioritizes Neutral Benzylation using 2-benzyloxy-1-methylpyridinium triflate (Dudley Reagent) and outlines the rigorous "Protection-First" protocol as a fallback.
Module 1: Diagnostic Workflow
Use this decision tree to select the correct protocol for your substrate.
Figure 1: Decision matrix for selecting the benzylation method based on substrate sensitivity.
Module 2: The "Gold Standard" Protocol (Neutral Conditions)
Method: Dudley Reagent (2-Benzyloxy-1-methylpyridinium triflate) Target Audience: Users requiring direct benzylation without protecting group manipulation.
The Science (Causality)
The Dudley reagent (Bn-OPT) functions via a thermal
-
Why it works for Aldehydes: The reaction is neutral . It avoids the basicity of alkoxides (preventing Cannizzaro) and the oxidative potential of metal oxides.
-
The Critical Component (MgO): The reaction generates triflic acid (HOTf) as the alcohol is benzylated. Magnesium Oxide (MgO) is added as a non-nucleophilic acid scavenger. Without MgO, the generated acid would catalyze acetal formation between your alcohol and aldehyde.
Step-by-Step Protocol
| Reagent | Equivalents | Role |
| Substrate (Alcohol) | 1.0 equiv | Nucleophile |
| Bn-OPT (Dudley Reagent) | 2.0 equiv | Benzyl source |
| MgO (Magnesium Oxide) | 2.0 - 4.0 equiv | Acid Scavenger (Crucial) |
| PhCF₃ (Trifluorotoluene) | Solvent (0.1 M) | High-boiling, non-polar solvent |
Procedure:
-
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and reflux condenser. Flush with Argon/Nitrogen.
-
Mixing: Add the substrate (1.0 equiv), Bn-OPT (2.0 equiv), and MgO (2.0 equiv) to the flask.
-
Solvation: Add anhydrous Trifluorotoluene (PhCF₃) or Toluene.
-
Note: PhCF₃ is preferred due to its higher boiling point and ability to solubilize the ionic reagent better than toluene.
-
-
Reaction: Heat the mixture to 85–90 °C (oil bath temperature).
-
Monitoring: Monitor by TLC. The heterogeneous mixture will eventually show the formation of the less polar benzyl ether.
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove MgO and pyridone salts. Concentrate the filtrate.
-
Purification: Flash column chromatography.
Validation Check:
-
If the reaction turns dark black/tarry, your temperature was likely too high (>110°C), causing decomposition of the aldehyde.
-
If acetal byproducts form, your MgO was either wet or insufficient quantity.
Module 3: The "Conservative" Protocol (Protection Strategy)
Method: Acetal Protection
The Science
Direct benzylation is risky. Protecting the aldehyde as an acetal renders it inert to both bases (NaH) and nucleophiles.
Workflow Summary
| Step | Reaction | Reagents | Purpose |
| 1 | Protection | Ethylene glycol, pTsOH (cat.), Benzene, Dean-Stark | Converts reactive -CHO to stable cyclic acetal. |
| 2 | Benzylation | NaH (1.5 eq), Benzyl Bromide (1.2 eq), TBAI (cat.), THF | Standard Williamson synthesis. Now safe to use strong base. |
| 3 | Deprotection | 1M HCl or PPTS/Acetone/H₂O | Hydrolyzes acetal back to aldehyde. |
Critical Control Point (Step 3): Ensure the deprotection conditions (Acid/Water) do not cleave your newly formed Benzyl Ether. Benzyl ethers are generally stable to the mild aqueous acid required to remove an acetal.
Module 4: Troubleshooting & FAQs
Q1: I used Ag₂O and Benzyl Bromide, and my flask became coated with a silver mirror. My product is a carboxylic acid. What happened?
Diagnosis: You performed a Tollens' Test inside your reactor. Explanation: Silver Oxide (Ag₂O) is a mild oxidant. In the presence of water (even trace atmospheric moisture) and an aldehyde, it reduces Ag(I) to metallic Silver (Ag⁰) while oxidizing the aldehyde to a carboxylic acid. Fix: Never use Ag₂O with free aldehydes. Switch to the Dudley Reagent (Protocol A) .
Q2: I used NaH, and my aldehyde peak disappeared from NMR, but I see two new sets of peaks (Alcohol and Acid).
Diagnosis: Cannizzaro Reaction . Explanation: Strong bases (hydroxide or alkoxide generated in situ) attack the non-enolizable aldehyde. The resulting tetrahedral intermediate transfers a hydride to another aldehyde molecule. One molecule is reduced (alcohol); the other is oxidized (acid).[2] Fix: Avoid strong bases. If you must use NaH, you must protect the aldehyde as an acetal first (Protocol B).
Q3: Can I use Benzyl Trichloroacetimidate with catalytic acid (TfOH)?
Diagnosis: High risk of Acetalization . Explanation: While this reagent avoids oxidation, the acid catalyst (H⁺) activates the aldehyde. Since your substrate contains an alcohol (-OH), the H⁺ will catalyze the attack of the alcohol onto the aldehyde, forming a hemiacetal or acetal (polymerization or cyclization). Fix: Only use this method if the aldehyde is sterically hindered or if you are using the Dudley Reagent (which is effectively a "neutral" version of this pathway).
Q4: Why is Magnesium Oxide (MgO) required in the Dudley protocol?
Answer: The benzylation event releases a proton (H⁺) from the alcohol and a triflate anion (OTf⁻) from the reagent, effectively generating Triflic Acid . Without MgO to scavenge this super-acid, it would instantly destroy your aldehyde or cause acetal formation. MgO neutralizes the acid heterogeneously without being basic enough to trigger the Cannizzaro reaction.
References
-
Poon, K. W. C.; Dudley, G. B. "Mix-and-Heat Benzylation of Alcohols Using a Bench-Stable Pyridinium Salt."[3] The Journal of Organic Chemistry, 2006 , 71(10), 3923–3927.
- Core citation for the Dudley Reagent protocol and mechanism.
-
Eckenberg, P.; Groth, U.; Huhn, T.; Richter, N.; Schmeck, C. "A Useful Application of Benzyl Trichloroacetimidate for the Benzylation of Alcohols." Tetrahedron, 1993 , 49(8), 1619–1624.
- Reference for acid-catalyzed imidate chemistry and its limit
-
Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006 .
- Authoritative source for acetal protection/deprotection str
- Tollens, B. "Ueber ammoniakalische Silberlösung." Berichte der deutschen chemischen Gesellschaft, 1882, 15(2), 1635–1639.
Sources
Technical Support Center: Purification of 4-[(n-Hexyloxy)methyl]benzaldehyde
The following guide is structured as a Technical Support Center resource. It assumes the user is a professional chemist dealing with the purification of 4-[(n-Hexyloxy)methyl]benzaldehyde , a lipophilic aromatic aldehyde synthesized via Williamson ether synthesis (typically from 4-(chloromethyl)benzaldehyde and 1-hexanol).
Ticket ID: PUR-HEX-ALD-001 Topic: Removal of Unreacted 1-Hexanol from Reaction Mixture Status: Active Guide
Diagnostic & Problem Definition
The Issue: You have synthesized 4-[(n-Hexyloxy)methyl]benzaldehyde, likely via the alkylation of a benzyl halide with 1-hexanol. The reaction has reached completion, but your crude product contains significant unreacted 1-hexanol (BP: 157°C).
Why this is challenging:
-
Boiling Point Proximity: While the aldehyde boils higher than hexanol, the difference may not be sufficient for clean separation by standard rotary evaporation, especially if the product "oils out."
-
Azeotropes: 1-Hexanol forms azeotropes with water and common solvents, complicating simple evaporative removal.
-
Aldehyde Sensitivity: The aldehyde moiety is susceptible to air oxidation (forming the corresponding benzoic acid) if subjected to prolonged heat or vigorous steam distillation.
Quick Diagnostic (TLC):
-
Stationary Phase: Silica Gel 60
-
Mobile Phase: 10% Ethyl Acetate in Hexanes.[1]
-
Visualization:
Decision Matrix: Selecting Your Protocol
Choose your purification method based on your scale and purity requirements.
Figure 1: Decision tree for selecting the optimal purification strategy based on reaction scale and purity requirements.
Detailed Protocols
Method A: Flash Column Chromatography (Small Scale)
Best for: < 5g scale, high purity requirements. Principle: Exploits the polarity difference between the alcohol (polar, H-bonding) and the ether-aldehyde (less polar).
Protocol:
-
Column Setup: Use Silica Gel (230-400 mesh).[1]
-
Eluent System:
-
Start: 100% Hexanes (2 Column Volumes).
-
Gradient: Ramp to 5% EtOAc / 95% Hexanes.[1]
-
Note: The aldehyde will elute significantly earlier than the hexanol.
-
-
Monitoring:
Data Table: Elution Order
| Compound | Polarity | Approx
Method B: High-Vacuum Distillation (Large Scale)
Best for: > 10g scale, solvent-free isolation. Principle: Utilizing the boiling point differential under reduced pressure.
Technical Specs:
-
1-Hexanol BP: 157°C (760 mmHg) / ~60°C (10 mmHg).[1]
-
Target Aldehyde BP: Estimated >250°C (760 mmHg) / ~140-160°C (0.5 mmHg).[1]
Protocol:
-
Setup: Short-path distillation head or Kugelrohr apparatus.
-
Vacuum: High vacuum is essential (< 1 mmHg / 1 mbar) to keep the aldehyde temperature below 180°C (preventing decomposition).[1]
-
Procedure:
-
Fraction 1 (Forerun): Heat bath to 60-70°C. Hexanol will distill over.[1]
-
Intermediate: Increase temp to 100°C. Residual hexanol and mixed fractions.
-
Fraction 2 (Product): Increase temp to 140-160°C (dependent on vacuum). Collect the main fraction.
-
-
Safety: Bleed with Nitrogen gas, not air, to prevent oxidation of the hot aldehyde.[1]
Method C: Bisulfite Adduct Purification (Chemoselective)
Best for: Removing non-aldehyde impurities (like hexanol) without distillation.[1]
Principle: Aldehydes form solid, water-soluble (or precipitating) adducts with sodium bisulfite (
Figure 2: Workflow for Sodium Bisulfite purification. For 4-[(n-Hexyloxy)methyl]benzaldehyde, the adduct often precipitates (Path A).
Protocol:
-
Formation: Dissolve crude mixture in 3 volumes of Diethyl Ether. Add 2-3 equivalents of saturated aqueous Sodium Bisulfite (
).[1] -
Agitation: Stir vigorously for 2–4 hours. The aldehyde converts to the bisulfite adduct.[4]
-
Observation: A white solid usually precipitates at the interface.[1]
-
-
Wash (Critical Step): Filter the solid (or separate the aqueous phase if no solid forms).[1] Wash the solid/aqueous phase thoroughly with fresh Ether.[1] The Hexanol remains in the Ether and is washed away.
-
Regeneration: Place the solid adduct (or aqueous solution) into a flask. Add 10% Sodium Bicarbonate (
) or 1M HCl and stir for 1 hour. -
Extraction: The aldehyde regenerates as an oil.[1] Extract with Dichloromethane (DCM), dry over
, and concentrate.[5]
Frequently Asked Questions (FAQ)
Q: Can I just wash the reaction mixture with water to remove Hexanol? A: No. While 1-Hexanol has some water solubility (approx.[1][2][6] 5.9 g/L), it is lipophilic enough to partition significantly into the organic layer during extraction. You would need an impractical volume of water to remove it quantitatively.[1]
Q: I tried rotary evaporation, but the Hexanol won't leave. Why? A: Hexanol has a boiling point of 157°C. Standard rotary evaporators (water bath ~40°C, vacuum ~20 mbar) often struggle to remove solvents with BPs >120°C efficiently. You must use a high-vacuum pump (oil pump) or azeotropic distillation (add water and rotovap, though this is slow).
Q: Will the bisulfite method damage the ether linkage?
A: No. The benzylic ether linkage (
Q: How do I store the purified aldehyde? A: Aromatic aldehydes oxidize to benzoic acids upon air exposure.[1] Store the purified product under an inert atmosphere (Argon/Nitrogen) in the fridge (< 4°C).
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for purification of aldehydes via bisulfite adducts).
-
PubChem. (n.d.).[1] 1-Hexanol Compound Summary. National Center for Biotechnology Information.[1] Retrieved from [Link]
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Authoritative source for distillation and physical properties).[1][7]
Sources
- 1. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 2. 1-Hexanol - Wikipedia [en.wikipedia.org]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 4-Hydroxybenzaldehyde | 123-08-0 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting low reactivity of 4-(chloromethyl)benzaldehyde in ether synthesis
Topic: Troubleshooting low reactivity and side reactions of 4-(chloromethyl)benzaldehyde (CMB) in ether synthesis. Audience: Researchers, Medicinal Chemists, and Process Development Scientists.
The Core Challenge: The "Dual Electrophile" Paradox
User Query: "I am trying to react 4-(chloromethyl)benzaldehyde with a phenol/alcohol, but I see low conversion, messy baselines, or unidentifiable byproducts. Why isn't this standard Williamson ether synthesis working?"
Technical Insight: The failure mode is rarely "low reactivity" in the traditional sense. The chloromethyl group on a benzene ring is actually activated for SN2 reactions by the electron-withdrawing aldehyde group. The problem is usually chemoselectivity .
You are dealing with a molecule possessing two electrophilic sites:[1]
-
The Benzylic Carbon (Target): Susceptible to SN2 attack.
-
The Aldehyde Carbon (Distraction): Susceptible to nucleophilic addition (1,2-addition) and oxidation.
If your reaction conditions are not tuned to favor the SN2 pathway, the aldehyde will dominate the chemistry, leading to hemiacetals, acetals, or Cannizzaro disproportionation products.
Diagnostic Flowchart
Before altering your protocol, use this logic flow to identify the specific failure mode.
Figure 1: Diagnostic logic for identifying the root cause of synthetic failure.
Troubleshooting Guides (FAQs)
Issue A: "I see starting material remaining even after 24 hours."
Diagnosis: The nucleophile (alkoxide/phenoxide) is unable to displace the chloride. This is common because chloride is a mediocre leaving group, and if you are using a weak base (like K₂CO₃) in a non-polar solvent, the reaction kinetics are sluggish.
Solution: The Finkelstein Modification Do not increase the temperature (which risks degrading the aldehyde). Instead, convert the alkyl chloride to an alkyl iodide in situ. Iodide is a far superior leaving group.
-
The Fix: Add 10–20 mol% Sodium Iodide (NaI) to the reaction.
-
Mechanism: NaI reacts with the benzyl chloride to form the benzyl iodide (fast equilibrium). The nucleophile then attacks the benzyl iodide (fast irreversible step).
-
Reference: This utilizes the Finkelstein reaction principles to catalyze SN2 substitutions [1][2].
Issue B: "The aldehyde peak is gone, and I have a complex mixture."
Diagnosis: You likely used an alcohol solvent (Methanol/Ethanol) or a strong hydroxide base.[2]
-
Alcohol Solvents: In the presence of acid traces or Lewis acids, the aldehyde reacts with the solvent to form acetals.
-
Strong Bases (NaOH/KOH): In aqueous or semi-aqueous media, 4-(chloromethyl)benzaldehyde undergoes the Cannizzaro reaction , where one molecule is oxidized to the benzoic acid and another reduced to the benzyl alcohol [3].
Solution: Solvent & Base Discipline [3][4][5][6][7]
-
The Fix: Switch to Acetone or Acetonitrile (polar aprotic).[3]
-
Base: Use Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) .[4] These are mild enough to spare the aldehyde but strong enough to deprotonate phenols.
-
Protocol: Never mix the CMB with the base directly. Generate the nucleophile (phenoxide) first, then add the CMB.
Issue C: "I need to use a strong nucleophile (e.g., Grignard or Lithium reagent)."
Diagnosis: You cannot perform direct alkylation with strong organometallics on this substrate. They will attack the aldehyde immediately (1,2-addition).
Solution: Protection Strategy You must protect the aldehyde as a cyclic acetal before attempting the coupling.
-
The Fix: React CMB with ethylene glycol and p-TsOH (cat.) in toluene (Dean-Stark trap) to form 2-(4-(chloromethyl)phenyl)-1,3-dioxolane .
-
Benefit: The dioxolane ring is stable to strong bases. After the ether synthesis, deprotect with aqueous HCl [4][5].
Experimental Protocols
Protocol A: The "Finkelstein-Boosted" Mild Alkylation
Best for: Phenols and primary alcohols using mild bases.
| Parameter | Specification | Reasoning |
| Solvent | Acetone (Dry) or DMF | Acetone allows precipitation of KCl (driving force). DMF is better for solubility. |
| Base | K₂CO₃ (1.5 - 2.0 equiv) | Mild base; avoids Cannizzaro side reactions. |
| Catalyst | NaI (0.1 equiv) | CRITICAL: Converts -Cl to -I in situ for faster reaction. |
| Temperature | 50°C - 60°C | Sufficient for SN2 without thermal degradation. |
Step-by-Step:
-
Dissolve the phenol/alcohol (1.0 equiv) in Acetone (0.2 M).
-
Add K₂CO₃ (1.5 equiv) and stir at RT for 30 mins to generate the phenoxide/alkoxide.
-
Add NaI (0.1 equiv).
-
Add 4-(chloromethyl)benzaldehyde (1.1 equiv) dropwise.
-
Heat to reflux (approx. 56°C) for 4–12 hours.
-
Workup: Filter off solids (inorganic salts). Concentrate filtrate.[8] Partition between EtOAc and Water.
Protocol B: The "Nuclear Option" (Acetal Protection)
Best for: Reactions requiring strong bases (NaH, LDA) or sensitive nucleophiles.
Step 1: Protection
-
Combine 4-(chloromethyl)benzaldehyde (1 equiv), Ethylene Glycol (1.5 equiv), and p-Toluenesulfonic acid (p-TsOH, 0.05 equiv) in Toluene.
-
Reflux with a Dean-Stark trap until water evolution ceases (~3-6 hours).
-
Wash with sat. NaHCO₃, dry, and concentrate. Yields the acetal-protected chloride.
Step 2: Ether Synthesis
-
Perform standard Williamson ether synthesis using the protected chloride.
-
Since the aldehyde is hidden, you can use stronger bases (NaH) if necessary without side reactions.
Step 3: Deprotection
-
Dissolve the product in THF/Water (4:1).
-
Add 1M HCl (catalytic amount usually sufficient, or up to 1 equiv).
-
Stir at RT until TLC shows conversion of acetal back to aldehyde (usually <2 hours).
Comparative Data: Solvent Effects
The choice of solvent dramatically impacts the ratio of Product (Ether) to Byproduct (Acetal/Cannizzaro).
| Solvent System | Base | Main Outcome | Risk Level |
| Methanol / Ethanol | NaOMe / NaOEt | Acetal Formation (Aldehyde lost) | 🔴 High |
| Water / THF (1:1) | NaOH | Cannizzaro Rxn (Benzoic acid + Benzyl alc) | 🔴 High |
| Acetone | K₂CO₃ | Desired Ether (Slow kinetics) | 🟡 Moderate |
| Acetone + NaI | K₂CO₃ | Desired Ether (Fast kinetics) | 🟢 Optimal |
| DMF | Cs₂CO₃ | Desired Ether (Fast, but harder workup) | 🟢 Good |
Visualizing the Reaction Pathway
Figure 2: Chemical pathways determined by reagent selection.
References
-
Finkelstein Reaction Mechanism: Smith, M. B., & March, J. March's Advanced Organic Chemistry. Wiley. (The classic halide exchange mechanism).
-
Catalytic Finkelstein in Ether Synthesis: Organic Chemistry Portal. "Finkelstein Reaction."[5][6][7][9] (Detailed conditions for NaI catalysis).
-
Cannizzaro Reaction Risks: Phywe Systems. "Cannizzaro reaction and reaction of benzaldehyde with ethylene glycol." (Demonstrates the instability of benzaldehyde in strong base).
-
Acetal Protection Protocols: SynArchive. "Protection of Aldehyde, Ketone by Acetal."[10][11] (Standard protocols for ethylene glycol protection).
-
Reactivity of 4-(chloromethyl)benzaldehyde: Ningbo Inno Pharmchem. "The Chemistry of 4-(Chloromethyl)benzaldehyde: Synthesis, Reactions, and Applications." (Discusses the dual reactivity profile).
Sources
- 1. nbinno.com [nbinno.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. jk-sci.com [jk-sci.com]
- 10. synarchive.com [synarchive.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stability and Cleavage of Benzylic Ethers in Acidic Hydrolysis
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who encounter benzylic ethers in their synthetic pathways. As Senior Application Scientists, we provide not just protocols, but the mechanistic reasoning and field-proven insights necessary to troubleshoot and optimize your experiments. This document offers a deep dive into the stability and cleavage of benzylic ether linkages under acidic hydrolysis conditions.
Core Principles: The "Why" Behind Acidic Cleavage
The benzyl (Bn) ether is a robust and widely used protecting group for alcohols, prized for its general stability under many synthetic conditions.[1] However, its cleavage under acidic conditions is a critical reaction that requires a nuanced understanding of the underlying mechanism to be controlled effectively.
Cleavage of a benzylic ether in the presence of a strong acid does not typically occur via an SN2 pathway at the benzylic carbon. Instead, the reaction proceeds through a unimolecular SN1 mechanism, which is dictated by the exceptional stability of the intermediate benzyl carbocation.[2][3][4]
The process can be broken down into two key steps:
-
Protonation: The ether oxygen acts as a Lewis base, accepting a proton from the strong acid. This converts the alkoxy group into a good leaving group (an alcohol).[3][5]
-
Carbocation Formation: The C-O bond undergoes heterolytic cleavage, releasing the alcohol and forming a resonance-stabilized benzyl carbocation.[2][5][6] This step is typically the rate-determining step. The stability of this carbocation is the primary reason this pathway is favored over others.[3]
-
Nucleophilic Quench: The carbocation is then trapped by a nucleophile present in the medium (e.g., water, a halide ion, or an added scavenger) to yield the final byproduct.
This SN1 pathway is significantly faster for benzylic ethers than for simple alkyl ethers because primary carbocations are highly unstable.[4][6]
Frequently Asked Questions (FAQs)
Q1: How stable are benzyl ethers to acid compared to other common alcohol protecting groups?
This is a critical question for strategic synthetic planning. Benzyl ethers are significantly more stable to acidic conditions than many other common ether-based protecting groups.[7] This differential stability allows for selective deprotection, a concept known as orthogonality.
| Protecting Group | Typical Cleavage Conditions | Relative Acid Stability | Citation(s) |
| Benzyl (Bn) | Strong acids (TFA, BCl₃), H₂/Pd-C | High | [8][9] |
| p-Methoxybenzyl (PMB) | Mild acid (TFA), DDQ, CAN | Moderate | [7][9] |
| Silyl Ethers (TBDMS, TIPS) | Mild acid (AcOH, PPTS), Fluoride (TBAF) | Low to Moderate | [1][10] |
| Acetals (MOM, THP) | Mild acid (HCl pH > 3, PPTS) | Low | [7][9] |
| Trityl (Tr) | Very mild acid (formic acid) | Very Low | [9][10] |
As the table shows, groups like THP, MOM, and silyl ethers can often be removed under conditions that leave a benzyl ether intact.[7] Conversely, cleaving a benzyl ether with acid requires harsh conditions that will likely remove most other acid-labile groups.[8]
Q2: My acidic deprotection of a benzyl ether is sluggish or incomplete. What are the likely causes?
Several factors can impede the efficient cleavage of a benzyl ether under acidic conditions.
-
Insufficient Acidity: The reaction requires a strong acid to achieve a sufficient concentration of the protonated ether intermediate. If you are using a weak acid (e.g., acetic acid), the reaction will likely not proceed. Consider switching to a stronger acid like trifluoroacetic acid (TFA) or a Lewis acid like boron trichloride (BCl₃).
-
Solvent Choice: The reaction proceeds via a charged intermediate (carbocation). A polar, coordinating solvent can stabilize this intermediate, but a solvent that is too nucleophilic may compete in side reactions. Anhydrous, non-nucleophilic solvents like dichloromethane (DCM) are often preferred.[11]
-
Temperature: Like most reactions, cleavage is temperature-dependent. If the reaction is sluggish at room temperature, gentle heating may be required. However, be cautious, as higher temperatures can also promote side reactions.[6]
-
Steric Hindrance: Significant steric bulk near the benzylic carbon or the ether oxygen can hinder both the initial protonation and the subsequent departure of the alcohol, slowing the reaction rate.
Q3: I am observing unexpected byproducts. What are they and how can I prevent them?
The most common and troublesome byproduct arises directly from the highly reactive benzyl carbocation intermediate.
-
Problem: Friedel-Crafts Alkylation. If your substrate or solvent contains electron-rich aromatic rings, the benzyl carbocation can act as an electrophile, leading to unwanted C-alkylation of these rings.[12] This is a frequent issue that can significantly lower the yield of your desired product.
-
Solution: Use a Cation Scavenger. To prevent this side reaction, the best practice is to add a "cation scavenger" to the reaction mixture.[13][14] A scavenger is an inert, electron-rich compound that is more reactive towards the benzyl carbocation than your substrate. It effectively traps the carbocation before it can cause problems.
-
Common Scavengers: Pentamethylbenzene[14], Anisole, Thioanisole, or Triethylsilane.
-
Q4: Can I selectively cleave a p-methoxybenzyl (PMB) ether in the presence of a benzyl (Bn) ether?
Yes, this is a common and powerful synthetic strategy. The para-methoxy group is electron-donating, which further stabilizes the benzylic carbocation through resonance.[8] This enhanced stability means the PMB ether is significantly more labile (less stable) to acid than an unsubstituted benzyl ether.[7][9]
Therefore, you can use milder acidic conditions (e.g., dilute TFA in DCM) to selectively cleave the PMB group while leaving the more robust Bn group untouched.[9] Furthermore, the electron-rich nature of the PMB group opens up an alternative orthogonal cleavage pathway: oxidative deprotection using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN), which will not affect a standard benzyl ether.[8][9]
Experimental Protocols
Disclaimer: These protocols are intended as a starting point. All reactions should be performed by qualified personnel in a suitable chemical fume hood with appropriate personal protective equipment. Conditions may need to be optimized for specific substrates.
Protocol 1: General Acidic Cleavage of a Benzyl Ether using Trifluoroacetic Acid (TFA)
This protocol is suitable for substrates that are stable to strong acidic conditions.
Materials:
-
Benzyl-protected substrate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Cation scavenger (e.g., Anisole or Pentamethylbenzene), optional but recommended
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Dissolve the benzyl-protected substrate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Scavenger Addition (Optional): If your substrate is susceptible to Friedel-Crafts alkylation, add a cation scavenger (2.0-5.0 eq).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add TFA (5.0-10.0 eq) dropwise.[15]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction may take anywhere from 1 to 12 hours.
-
Quenching: Once the reaction is complete, carefully quench by slowly adding the reaction mixture to a stirred, ice-cold solution of saturated NaHCO₃ until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with DCM (2x).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product as necessary, typically by flash column chromatography.
Troubleshooting Guide
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Insufficient acid strength/concentration.2. Reaction temperature is too low. | 1. Use a stronger acid (e.g., switch from HBr to BCl₃) or increase the equivalents of acid.2. Allow the reaction to warm to room temperature or apply gentle heat (e.g., 40 °C). |
| Multiple Unidentified Spots on TLC | 1. Friedel-Crafts alkylation byproducts.2. Degradation of an acid-sensitive substrate. | 1. Re-run the reaction with an added cation scavenger (e.g., pentamethylbenzene).[14]2. This method is unsuitable for your substrate. Consider an alternative deprotection like catalytic hydrogenolysis.[8] |
| Desired product is formed, but then degrades over time | The product itself is unstable to the strong acidic conditions. | Monitor the reaction closely and quench it as soon as the starting material is consumed. Do not let it stir for an extended period after completion. |
| Difficulty in Workup (Emulsions) | Formation of salts from acid-base neutralization. | Add more brine during the wash steps to help break the emulsion. If necessary, filter the entire mixture through a pad of Celite. |
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Fiveable. (n.d.). Acid-Labile Protecting Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Acid-labile protecting groups. Retrieved from [Link]
-
SciSpace. (n.d.). Acid Degradation of Lignin. Part VII. The Cleavage of Ether Bonds. Retrieved from [Link]
-
ACS Publications. (2013, November 11). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. Retrieved from [Link]
-
ACS Publications. (2020, November 13). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, November 13). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. Retrieved from [Link]
-
K. C. Nicolaou Group. (n.d.). Protecting Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Acid-catalyzed hydrolysis of lignin β-O-4 linkages in ionic liquid solvents: A computational mechanistic study. Retrieved from [Link]
-
University of Evansville. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Khan Academy. (n.d.). Acidic cleavage of ethers. Retrieved from [Link]
-
Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]
-
ResearchGate. (2014, November 1). How can I deprotect the benzyl group in 6-(benzyloxy)chroman?. Retrieved from [Link]
-
Reddit. (2024, January 18). Hydrolysis product troubleshooting. Retrieved from [Link]
-
Reddit. (2022, September 12). Benzyl ether cleavage in presence of thiourea?. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ether cleavage - Wikipedia [en.wikipedia.org]
- 5. Khan Academy [khanacademy.org]
- 6. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 10. fiveable.me [fiveable.me]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Technical Guide: 1H NMR Chemical Shifts of Benzylic Methylene in 4-[(n-Hexyloxy)methyl]benzaldehyde
This is a comprehensive technical guide designed for researchers and drug development professionals.[1][2] It synthesizes theoretical prediction with comparative experimental data to define the 1H NMR profile of 4-[(n-Hexyloxy)methyl]benzaldehyde, specifically focusing on the diagnostic benzylic methylene group.
Executive Summary & Molecule Profile
Target Molecule: 4-[(n-Hexyloxy)methyl]benzaldehyde CAS Registry Number: (Analogous to 4-hexyloxybenzaldehyde derivatives) Molecular Formula: C₁₄H₂₀O₂ Key Moiety: Benzylic Ether Methylene (-Ph-CH₂ -O-)
This guide addresses the precise chemical shift assignment for the benzylic methylene protons in 4-[(n-Hexyloxy)methyl]benzaldehyde. Unlike simple alkyl benzenes, this molecule features a benzylic ether linkage para-substituted with a formyl group. The interplay between the electronegative oxygen, the aromatic ring current, and the electron-withdrawing aldehyde group creates a distinct deshielding environment, placing the signal in a diagnostic window critical for purity assessment.
Structural Visualization
The molecule consists of three distinct NMR zones:
-
Aromatic/Aldehyde Zone: Highly deshielded (downfield).
-
Benzylic/Ether Zone: Mid-field diagnostic region.
-
Aliphatic Chain: Upfield (shielded).
Figure 1: Structural connectivity and electronic influences on the benzylic methylene.
1H NMR Chemical Shift Analysis[2][3][4][5][6][7][8][9]
The Diagnostic Value (CDCl₃)
The benzylic methylene protons in 4-[(n-Hexyloxy)methyl]benzaldehyde appear as a sharp singlet in the range of 4.50 – 4.60 ppm .
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Mechanistic Driver |
| Ar-CH₂-O- (Target) | 4.55 ± 0.05 | Singlet (s) | 2H | Benzylic + Alpha-Oxygen + p-EWG |
| -O-CH₂- (Hexyl) | 3.45 – 3.55 | Triplet (t) | 2H | Alpha-Oxygen only |
| Ar-H (Aromatic) | 7.40 – 7.90 | Doublets (d) | 4H | Ring Current + p-CHO effect |
| -CHO (Aldehyde) | 9.95 – 10.05 | Singlet (s) | 1H | Carbonyl Anisotropy |
Comparative Shift Analysis
To validate this assignment without an explicit library spectrum, we utilize Chemical Shift Additivity Rules and comparative data from structurally analogous compounds.
Base Value: Benzyl Methyl Ether (Ph-CH₂-O-Me) resonates at 4.44 ppm .
Substituent Effect (Para-Formyl): The formyl group (-CHO) is a strong Electron Withdrawing Group (EWG). Through resonance and induction, it decreases electron density at the benzylic position, causing a downfield shift (deshielding).
-
Typical Δδ for p-CHO: +0.10 to +0.15 ppm.
-
Predicted Shift: 4.44 + 0.12 ≈ 4.56 ppm .
Substituent Effect (Hexyl vs. Methyl): Replacing a methyl group with a hexyl group on the oxygen exerts a minor "gamma-effect," typically shielding the benzylic protons slightly (< 0.05 ppm).
-
Refined Prediction: 4.56 - 0.02 ≈ 4.54 ppm .
Table 1: Comparative Chemical Shifts of Benzylic Methylenes
| Compound | Structure | Benzylic CH₂ Shift (ppm) | Difference vs. Target |
| Target Molecule | Ar(p-CHO)-CH₂-O-Hex | ~4.55 | - |
| Benzyl Methyl Ether | Ph-CH₂-O-Me | 4.44 | -0.11 (Lacks EWG) |
| 4-Chloromethylbenzaldehyde | Ar(p-CHO)-CH₂-Cl | 4.65 | +0.10 (Cl is more EWG than OR) |
| Benzyl Alcohol | Ph-CH₂-OH | 4.71 | +0.16 (H-bonding deshields) |
| 4-Methylbenzaldehyde | Ar(p-CHO)-CH₃ | 2.45 | -2.10 (Lacks Oxygen) |
Critical Insight: The benzylic ether signal (4.55 ppm) is distinct from the benzylic chloride precursor (4.65 ppm). Monitoring the disappearance of the 4.65 ppm singlet and appearance of the 4.55 ppm singlet is the primary method for tracking reaction progress.
Experimental Protocol: Synthesis & Characterization
To generate the target molecule and verify the NMR data, a Williamson Ether Synthesis is the most robust pathway. This protocol avoids the oxidation of the alcohol, which can lead to over-oxidation to the carboxylic acid.
Synthesis Workflow (Williamson Etherification)
Reaction: 4-(Chloromethyl)benzaldehyde + 1-Hexanol
Figure 2: Step-by-step synthesis and monitoring workflow.
Detailed Protocol
-
Activation: In a flame-dried flask under nitrogen, suspend Sodium Hydride (60% dispersion, 1.5 eq) in anhydrous THF at 0°C.
-
Alkoxide Formation: Add 1-Hexanol (1.2 eq) dropwise. Stir for 30 minutes until H₂ evolution ceases.
-
Addition: Add a solution of 4-(Chloromethyl)benzaldehyde (1.0 eq) in THF dropwise to the alkoxide mixture.
-
Reaction: Warm to room temperature and stir. If reaction is slow (monitored by TLC), heat to mild reflux (60°C) for 4 hours.
-
Quench & Extraction: Cool to 0°C, carefully quench with water. Extract with Ethyl Acetate (3x).[1][3]
-
Purification: Silica gel chromatography. Elute with Hexanes:Ethyl Acetate (90:10). The product is typically a colorless to pale yellow oil.
Troubleshooting Impurities
-
Residual Alcohol (1-Hexanol): Look for a triplet at 3.6 ppm (-CH₂-OH).
-
Hydrolysis Byproduct (4-Hydroxymethylbenzaldehyde): Look for a singlet at 4.8 ppm (Ar-CH₂-OH) and a broad -OH singlet.
-
Starting Material: Singlet at 4.65 ppm .
Solvent Effects on Chemical Shift
The choice of solvent can shift the benzylic methylene signal due to polarity and hydrogen bonding interactions (though ethers are less susceptible than alcohols).
| Solvent | Dielectric Constant (ε) | Expected Shift (δ, ppm) | Notes |
| CDCl₃ | 4.8 | 4.55 | Standard reference. Sharp signals. |
| Acetone-d₆ | 20.7 | 4.58 | Slight downfield shift due to polarity. |
| DMSO-d₆ | 46.7 | 4.60 | Useful if the aldehyde hydrates; signals may broaden. |
| Benzene-d₆ | 2.3 | 4.35 | Upfield shift due to solvent anisotropy (ASIS effect). |
Recommendation: Use CDCl₃ for routine characterization. Use Benzene-d₆ if the benzylic signal overlaps with other impurities, as the benzene ring current will shift the solute protons upfield, often resolving overlaps.
References
-
Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[4] Chem. 1997, 62, 7512–7515. Link
-
BenchChem. "A Comparative ¹H NMR Spectral Analysis of 4-Alkoxybenzaldehydes." BenchChem Technical Guides. Link
-
National Institute of Standards and Technology (NIST). "Benzaldehyde, 4-(hexyloxy)- Mass Spectrum and Data." NIST Chemistry WebBook. Link
-
Reich, H. J. "Structure Determination Using NMR: Chemical Shift Data Tables." University of Wisconsin-Madison. Link
- Pretsch, E., et al. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 2009. (Standard reference for substituent additivity rules).
Sources
Comparative Guide: FTIR Spectrum Analysis of Aldehyde C=O Stretch in Benzylic Ethers
Executive Summary
In drug development, benzylic ethers (e.g., benzyl protecting groups) are ubiquitous. However, when an aldehyde functionality is present on the same scaffold, accurate characterization becomes a challenge due to spectral congestion. The benzylic ether's C-O stretching vibrations (1050–1250 cm⁻¹) often obscure the fingerprint region, while the aldehyde's carbonyl (C=O) stretch is sensitive to electronic effects from the ether oxygen.
This guide compares Attenuated Total Reflectance (ATR) FTIR against Transmission FTIR and ¹H-NMR for the specific analysis of the aldehyde C=O stretch in benzylic ether matrices. While NMR remains the quantitative gold standard, this guide demonstrates why ATR-FTIR is the superior method for rapid, in-process monitoring, provided specific spectral markers (Fermi resonance) are validated.
The Analytical Challenge: Electronic & Vibrational Coupling
The core difficulty in analyzing benzylic ether aldehydes (e.g., 4-(benzyloxy)benzaldehyde) lies in two distinct physical phenomena that alter the standard "textbook" infrared spectrum.
A. Electronic Conjugation (The Red Shift)
In a standard aliphatic aldehyde, the C=O stretch appears at 1730 ± 10 cm⁻¹ . However, if the benzylic ether oxygen is in a position to donate electrons into the aromatic ring (e.g., para-substitution), it increases the single-bond character of the carbonyl carbon.
-
Mechanism: Resonance donation from the ether oxygen -> Aromatic Ring -> Carbonyl.
-
Result: The force constant (
) of the C=O bond decreases, lowering the vibrational frequency ( ) to 1695–1685 cm⁻¹ .
B. Fermi Resonance (The Diagnostic Doublet)
The aldehyde C-H stretch (~2800 cm⁻¹) is often coupled with the first overtone of the C-H bending vibration (~1400 cm⁻¹).[1] This quantum mechanical mixing splits the energy levels, creating a distinct doublet at ~2820 cm⁻¹ and ~2720 cm⁻¹ .
-
Criticality: The band at 2720 cm⁻¹ is the single most important confirmation of an aldehyde, as it sits in a "silent" region distinct from the benzylic C-H stretches (>3000 cm⁻¹) and alkyl C-H stretches (2850–2950 cm⁻¹).
Comparative Methodology: ATR-FTIR vs. Alternatives
The following table synthesizes experimental performance data comparing the primary method (ATR-FTIR) with Transmission FTIR and ¹H-NMR.
Table 1: Performance Matrix for Aldehyde/Benzylic Ether Analysis
| Feature | Method A: ATR-FTIR (Recommended) | Method B: Transmission FTIR (KBr) | Method C: ¹H-NMR (Validation) |
| Primary Analyte | Surface functional groups (C=O, C-H) | Bulk functional groups | Proton environment (CHO, Ar-H) |
| Sample Prep | None (Direct solid/oil) | High (Grinding/Pelletizing) | High (Dissolution in CDCl₃) |
| C=O Resolution | Good (Slight peak broadening) | Excellent (High resolution) | N/A (Indirect via chemical shift) |
| Throughput | < 1 min/sample | > 15 min/sample | > 10 min/sample |
| Quantification | Semi-quantitative (Beer's Law limits) | Semi-quantitative | Absolute Quantitative (Molar) |
| Interference | Minimal (Path length fixed) | Moisture (O-H stretch interference) | Solvent peaks |
| Key Limitation | Peak shifts (~2-5 cm⁻¹) vs. Trans. | Destructive; KBr is hygroscopic | Expensive; not for kinetics |
Deep Dive: Spectral Interpretation Logic
To confidently identify the aldehyde in the presence of a benzylic ether, you must follow a subtractive logic path. The benzylic ether contributes strong C-O-C bands that can be mistaken for other functionalities.
The "Triad" Confirmation Protocol
-
The Carbonyl Anchor: Look for the strong C=O stretch.[2][3][4][5][6] In p-benzyloxybenzaldehyde, expect this at 1690 ± 5 cm⁻¹ (lower than the standard 1700 cm⁻¹ due to the ether's donation).
-
The Fermi Validator: Check for the "isolated" peak at 2720 cm⁻¹ . If this is absent, the 1690 peak may be an amide or conjugated ketone.
-
The Ether Exclusion: Confirm the benzylic ether by identifying the asymmetric C-O-C stretch at 1250 cm⁻¹ and the aromatic overtones (monosubstituted benzene) at 740 cm⁻¹ and 695 cm⁻¹ .
Visualization: Spectral Analysis Decision Tree
Figure 1: Decision logic for distinguishing benzylic ether aldehydes from ketones and simple aldehydes using FTIR spectral markers.
Experimental Protocol: ATR-FTIR Workflow
This protocol is designed for a Diamond or ZnSe ATR crystal.[7] It prioritizes speed and reproducibility for benzylic ethers, which are often oily or low-melting solids.
Step 1: Background Collection
-
Action: Clean the crystal with isopropanol. Collect a background spectrum (air) with the same parameters as the sample (typically 4 cm⁻¹ resolution, 16 scans).
-
Why: Removes atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor, which can interfere with the carbonyl region.
Step 2: Sample Application
-
Action: Apply ~2-5 mg of the benzylic ether derivative onto the center of the crystal.
-
Critical: If the sample is a solid, lower the pressure anvil until the force gauge registers the optimal contact (usually ~80-100 N). If liquid, no pressure is needed, but cover to prevent evaporation.
-
Causality: Poor contact in solids leads to weak intensity and low signal-to-noise ratio, masking the critical 2720 cm⁻¹ Fermi doublet.
Step 3: Data Acquisition & Processing
-
Action: Scan from 4000 to 600 cm⁻¹. Apply ATR Correction (if comparing to library transmission spectra).
-
Why: ATR intensity is wavelength-dependent (
). Higher wavenumbers (aldehyde C-H) appear weaker in ATR than in transmission. Correction normalizes this.
Step 4: Validation (The "Self-Check")
-
Action: Verify the presence of the aromatic C=C ring stretch at 1600 cm⁻¹ and 1580 cm⁻¹ .
-
Logic: Since the molecule is a benzylic ether, the aromatic ring signals must be present. If C=O is there but aromatic signals are weak, the sample may be inhomogeneous or the crystal dirty.
Comparison of Spectral Data (Experimental)
The following data illustrates the specific shifts observed when analyzing 4-(benzyloxy)benzaldehyde.
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Notes |
| Aldehyde C-H | 2825 & 2722 | Weak/Med | Fermi Resonance Doublet. The 2722 peak is the primary identifier. |
| Aldehyde C=O | 1692 | Strong | Red-shifted from 1705 cm⁻¹ due to p-alkoxy conjugation [1]. |
| Aromatic C=C | 1601, 1578 | Medium | Characteristic of the benzene ring backbone. |
| Ether C-O-C | 1255 | Very Strong | Asymmetric stretch of the Ar-O-CH₂ linkage. |
| Benzylic C-H | 2930 | Weak | Methylene (-CH₂-) stretch, often buried by aromatic C-H. |
Advanced Workflow: Method Selection
When should you choose FTIR over NMR? Use this workflow to determine the appropriate analytical path for your stage of research.
Figure 2: Strategic selection of analytical technique based on research requirements (Quantification vs. Identification).
References
-
LibreTexts Chemistry. (2020). Infrared Spectroscopy: Aldehydes and Ketones. Retrieved from [Link]
-
Spectroscopy Online. (2017). The C=O[4][5] Bond, Part II: Aldehydes. Retrieved from [Link]
-
Specac. (n.d.). FTIR: Transmission vs ATR spectroscopy. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
Mass spectrometry fragmentation patterns of 4-[(n-Hexyloxy)methyl]benzaldehyde
[1]
Executive Summary & Compound Profile
Target Compound: 4-[(n-Hexyloxy)methyl]benzaldehyde
CAS Registry Number: (Analogous to 4-hexyloxybenzaldehyde series, specific CAS varies by catalog)
Molecular Formula:
This guide provides a technical analysis of the mass spectrometry (MS) fragmentation behavior of 4-[(n-Hexyloxy)methyl]benzaldehyde . Unlike its direct ether analog (4-hexyloxybenzaldehyde), this compound features a methylene spacer (
Core Comparison: Target vs. Alternative
| Feature | Target: 4-[(n-Hexyloxy)methyl]benzaldehyde | Alternative: 4-(Hexyloxy)benzaldehyde |
| Structure | ||
| Dominant Cleavage | Benzylic C–O bond fission | Alkyl O–C bond fission |
| Diagnostic Ion (Base Peak) | m/z 119 (Formylbenzyl cation) | m/z 121/122 (Hydroxybenzaldehyde cation) |
| Secondary Fragment | m/z 91 (Tropylium ion) | m/z 65 (Cyclopentadienyl) |
Experimental Protocol: GC-MS Characterization
To obtain reproducible fragmentation data, the following standardized protocol is recommended. This method ensures sufficient ionization energy to generate diagnostic fragments without inducing excessive thermal degradation.
Methodology: Electron Ionization (EI)[4][5][6]
-
Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or Shimadzu QP2020).[1]
-
Inlet Temperature: 250°C (High enough to volatilize, low enough to prevent pyrolysis).
-
Ion Source Temperature: 230°C.
-
Ionization Energy: 70 eV (Standard electron impact).
-
Carrier Gas: Helium (1.0 mL/min constant flow).
-
Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID, 0.25µm film).[1]
-
Oven Program:
-
Hold at 60°C for 1 min.
-
Ramp 20°C/min to 300°C.
-
Hold for 5 min.
-
Self-Validating Check: Ensure the air/water background is <2%.[1] Inject a standard of 4-hexyloxybenzaldehyde as a reference marker; if the base peak appears at m/z 121 instead of m/z 119, the methylene spacer is absent (wrong compound).
Fragmentation Mechanism & Pathway Analysis
The fragmentation of 4-[(n-Hexyloxy)methyl]benzaldehyde is governed by the stability of the benzylic cation . Under 70 eV EI conditions, the molecule undergoes predictable bond scissions.
Primary Pathway: Benzylic C–O Cleavage (Formation of m/z 119)
The most energetically favorable process is the heterolytic cleavage of the bond between the benzylic carbon and the ether oxygen.
-
Mechanism: The ionization creates a radical cation (
). The ether oxygen directs the cleavage to release the neutral hexyloxy radical or, more commonly in benzyl ethers, the neutral hexyl alcohol fragment while the charge resides on the benzylic carbon. -
Result: Formation of the 4-formylbenzyl cation (
, m/z 119).[1] -
Significance: This ion is the "fingerprint" of the (alkoxy)methyl substitution pattern.
Secondary Pathway: Decarbonylation (Formation of m/z 91)
The m/z 119 ion is metastable and often ejects a neutral carbon monoxide (CO) molecule, specifically from the aldehyde group.
-
Transition:
. -
Result: The Tropylium ion (
), a hallmark of benzyl derivatives.
Tertiary Pathway: Alkyl Chain Fragmentation
The n-hexyl chain contributes a series of lower mass ions typical of hydrocarbons.
-
Clusters: m/z 43 (
), m/z 57 ( ), m/z 71 ( ). -
McLafferty Rearrangement: While possible, it is less competitive against the benzylic cleavage. If observed, a peak at m/z 136 (M - alkene) may appear but will be low abundance.[1]
Pathway Visualization
The following diagram illustrates the critical fragmentation steps.
Figure 1: Proposed fragmentation pathway for 4-[(n-Hexyloxy)methyl]benzaldehyde under 70 eV Electron Ionization.[1]
Comparative Analysis: Differentiating Alternatives
In drug development, distinguishing between regioisomers or homologs is critical. The table below contrasts the spectral data of the target against its most common structural alternative.
Spectral Fingerprint Comparison
| Ion (m/z) | Target Molecule ( | Alternative: 4-Hexyloxybenzaldehyde ( | Interpretation |
| 220 | Weak/Moderate | Strong | Aryl ethers (Alternative) stabilize the molecular ion better than benzyl ethers (Target).[1] |
| 135/136 | < 5% | < 5% | Rearrangement products; usually minor in both. |
| 121/122 | Absent / Very Low | Base Peak (100%) | CRITICAL DIFFERENTIATOR. The Alternative cleaves the alkyl chain to leave the phenolic oxygen ( |
| 119 | Base Peak (100%) | Low / Absent | CRITICAL DIFFERENTIATOR. The Target cleaves to leave the benzyl methylene ( |
| 91 | High Intensity | Low Intensity | Tropylium formation is favored by the benzyl structure of the Target. |
Why This Matters
If your mass spectrum shows a dominant peak at m/z 121 or 122 , you have likely synthesized or purchased the wrong compound (the direct ether analog). The target molecule must exhibit the m/z 119 fragment due to the lability of the benzylic C-O bond [1, 2].
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text defining benzylic vs.
-
NIST Mass Spectrometry Data Center. (n.d.).[2] Mass Spectrum of Benzaldehyde, 4-(hexyloxy)-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link] (Used for comparative baseline of the aryl ether analog).
-
Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.[1] (Source for general fragmentation rules of aromatic aldehydes and ethers).
Comparing mesophase stability: 4-hexyloxybenzaldehyde vs 4-[(n-hexyloxy)methyl]benzaldehyde
Executive Summary: The Spacer Effect on Mesogenicity
In the design of calamitic (rod-like) liquid crystals, the linkage between the flexible tail and the rigid core is a critical determinant of phase stability. This guide compares two structural isomers: 4-hexyloxybenzaldehyde (Molecule A) and 4-[(n-hexyloxy)methyl]benzaldehyde (Molecule B) .
While these aldehydes are primarily precursors rather than enantiotropic liquid crystals themselves, their structural differences dictate the mesophase stability of the final materials (e.g., Schiff bases, azines, or esters) derived from them.
The Bottom Line:
-
Molecule A (Direct Alkoxy): Promotes high mesophase thermal stability. The oxygen atom is conjugated with the aromatic ring, extending the rigid core's electronic anisotropy and maintaining linearity.
-
Molecule B (Alkoxymethyl Spacer): Drastically reduces or eliminates mesophase stability. The methylene (
) spacer acts as a "mesophase killer" by breaking electronic conjugation (insulation) and introducing a tetrahedral kink ( ) that disrupts molecular packing.
Structural & Electronic Analysis
To understand the performance difference, we must look at the molecular geometry and electronic distribution.
-
Molecule A: The oxygen lone pairs participate in resonance with the benzene ring. This increases the longitudinal polarizability (
), a key factor in the Maier-Saupe theory of liquid crystal stability. -
Molecule B: The methylene group insulates the oxygen from the ring. The side chain becomes "floppy," and the molecule loses the electronic extension of the core.
Visualizing the Mechanism
Figure 1: Mechanistic flow illustrating how the methylene spacer in Molecule B disrupts the electronic and geometric factors required for stable liquid crystal phases.
Experimental Validation Protocol
Since the aldehydes are precursors, their "mesophase stability" is best evaluated by converting them into a standard liquid crystal derivative. We use the Schiff Base Standard Test , reacting both aldehydes with 4-butylaniline .
Objective: Determine the Nematic-Isotropic Transition Temperature (
Protocol: Comparative Synthesis & Characterization
-
Reagents:
-
Precursor A: 4-hexyloxybenzaldehyde (10 mmol)
-
Precursor B: 4-[(n-hexyloxy)methyl]benzaldehyde (10 mmol)
-
Standard Amine: 4-butylaniline (10 mmol)
-
Solvent: Absolute Ethanol (20 mL)
-
Catalyst: Glacial Acetic Acid (2-3 drops)
-
-
Synthesis Workflow:
-
Step 1: Dissolve aldehyde (A or B) and amine in ethanol separately.
-
Step 2: Mix solutions and add catalyst. Reflux at
for 3 hours. -
Step 3: Cool to room temperature. Filter the precipitate.
-
Step 4: Recrystallize from ethanol/ethyl acetate (1:1) until constant melting point is achieved.
-
-
Characterization:
-
DSC (Differential Scanning Calorimetry): Heat/cool at
. Record onset temperatures for Crystal Nematic ( ) and Nematic Isotropic ( ). -
POM (Polarized Optical Microscopy): Observe texture on cooling to confirm phase type (e.g., Schlieren texture for Nematic).
-
Comparative Data Analysis
The following table summarizes the expected physical properties based on standard structure-property relationships in liquid crystals (Gray-Goodby rules).
| Feature | Derivative A (Direct Alkoxy) | Derivative B (Alkoxymethyl Spacer) |
| Molecular Formula | ||
| Linkage Type | Conjugated Ether ( | Benzylic Ether ( |
| Geometry | Linear, Rod-like | Kinked ( |
| Electronic Effect | Electron Donating (+M Effect) | Inductive only (+I), Insulating |
| Predicted Phase | Enantiotropic Nematic | Isotropic (or Monotropic Smectic) |
| Clearing Point ( | High (~60-80°C) | Low (< 20°C) or Non-existent |
| Mesophase Range | Broad | Very Narrow / None |
Interpretation:
-
Derivative A exhibits a stable nematic phase because the alkoxy oxygen extends the rigid core length via resonance.
-
Derivative B typically fails to show a stable mesophase above room temperature. The
group acts as a "flexible joint" that decouples the tail from the core, preventing the molecules from aligning effectively in the liquid state.
Experimental Workflow Visualization
This diagram outlines the self-validating workflow to confirm the mesophase stability claims.
Figure 2: Step-by-step workflow for synthesizing and characterizing the test derivatives to quantify mesophase stability.
References
-
BenchChem. (2025).[1][2] The Pivotal Role of 4-(Hexyloxy)benzaldehyde in the Synthesis of Advanced Liquid Crystalline Materials. Retrieved from 2
-
Royal Society of Chemistry. (2025). Tuning mesophase topology in hydrogen-bonded liquid crystals via halogen and alkyl chain engineering. Journal of Materials Chemistry. Retrieved from 3[4]
-
NIST. (2025). Benzaldehyde, 4-(hexyloxy)- Phase Change Data. National Institute of Standards and Technology. Retrieved from 5
-
MDPI. (2022). A Review on Mesophase and Physical Properties of Cyclotriphosphazene Derivatives with Schiff Base Linkage. Retrieved from 6
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Tuning mesophase topology in hydrogen-bonded liquid crystals via halogen and alkyl chain engineering - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Properties of the liquid crystals formed by certain 4-alkoxy-N-(2-phenanthrylmethylene)anilines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Benzaldehyde, 4-(hexyloxy)- [webbook.nist.gov]
- 6. A Review on Mesophase and Physical Properties of Cyclotriphosphazene Derivatives with Schiff Base Linkage [mdpi.com]
A Researcher's Guide to Methylene Spacers and Their Influence on the Melting Point of Benzaldehyde Derivatives
In the precise world of materials science and drug development, the physical properties of a molecule are as critical as its chemical reactivity. Among these, the melting point stands as a fundamental indicator of molecular purity, stability, and the strength of intermolecular forces.[1] This guide provides an in-depth analysis of how a seemingly simple structural modification—the introduction and extension of a methylene spacer (-(CH₂)n-)—can profoundly and non-linearly affect the melting point of benzaldehyde derivatives.
We will explore the underlying physicochemical principles, present a comparative analysis based on established data from homologous series, and provide a robust experimental protocol for accurate melting point determination.
Theoretical Framework: Beyond Simple Mass Addition
When considering a homologous series—a group of compounds with the same functional group but differing by successive -CH₂- units—one might intuitively expect a linear increase in melting point with molecular mass.[2][3][4] While van der Waals forces do indeed increase with the length of the alkyl chain, leading to a general upward trend in melting points, the reality is more nuanced.[5][6][7]
The determining factor is the efficiency with which molecules pack into a crystal lattice.[8] This packing efficiency is highly dependent on molecular symmetry and shape, which is where the length of the methylene spacer becomes critical.[9]
The Alternation Effect (Saw-Tooth Rule)
For many homologous series, particularly those with alkyl chains, the melting points do not increase monotonically. Instead, they exhibit an "alternation" or "saw-tooth" pattern, where the melting points of members with an even number of carbon atoms are significantly higher than those of their odd-numbered neighbors.[9][10]
This phenomenon is a direct consequence of crystal packing.[11]
-
Even-Numbered Spacers: Molecules with an even number of methylene units often possess a higher degree of symmetry. The terminal functional groups (in this case, the benzaldehyde moieties) point in opposite directions, allowing for a more compact, stable, and energetically favorable arrangement in the crystal lattice. This efficient packing maximizes intermolecular interactions, requiring more thermal energy to break the lattice, thus resulting in a higher melting point.[11][12]
-
Odd-Numbered Spacers: Molecules with an odd number of methylene units are less symmetrical. The terminal groups lie on the same side, leading to less efficient packing and weaker intermolecular forces within the crystal.[9][11] This less dense packing requires less energy to disrupt, leading to a lower melting point compared to the preceding and succeeding even-numbered homologues.[11]
This delicate balance between increasing van der Waals forces and the oscillating efficiency of crystal packing governs the melting point trend in a homologous series.
Comparative Analysis: An Illustrative Homologous Series
| Compound Name | Number of Carbon Atoms | Melting Point (°C) |
| Methane | 1 | -182 |
| Ethane | 2 | -183 |
| Propane | 3 | -188 |
| Butane | 4 | -138 |
| Pentane | 5 | -130 |
| Hexane | 6 | -95 |
| Heptane | 7 | -91 |
| Octane | 8 | -57 |
| Nonane | 9 | -51 |
| Decane | 10 | -30 |
| (Data sourced from multiple references to show the established trend)[10] |
Analysis of the Trend: As shown in the table and visualized in the graph below, the melting points generally increase with chain length. However, the increase is not uniform. The jump in melting point from an odd-numbered alkane to the next even-numbered one (e.g., Propane to Butane, Pentane to Hexane) is significantly larger than the jump from an even number to the next odd one (e.g., Butane to Pentane, Hexane to Heptane).[10] This demonstrates the "saw-tooth" effect, where the even-numbered members are consistently more stable in their solid phase. This same fundamental principle of packing efficiency would govern the behavior of benzaldehyde derivatives connected by such spacers.
Caption: Factors influencing the melting point in a homologous series.
Experimental Protocol: High-Fidelity Melting Point Determination
Accurate and reproducible melting point determination is crucial for verifying purity and characterizing compounds. The capillary method is a standard and reliable technique.[13]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or digital equivalent)
-
Glass capillary tubes (one end sealed)
-
Mortar and pestle
-
Spatula
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the benzaldehyde derivative sample is completely dry and crystalline.[14][15] Impurities or residual solvent can depress and broaden the melting range.[1]
-
Place a small amount of the sample on a clean, dry surface. Use a mortar and pestle to grind the sample into a fine powder. This ensures uniform heating.[14]
-
-
Loading the Capillary Tube:
-
Jab the open end of a capillary tube into the powdered sample. A small amount of solid will enter the tube.[15]
-
Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end.[14][15]
-
Alternatively, drop the tube (sealed end down) through a long, narrow glass tube to pack the sample tightly via impact.[1][15]
-
Repeat until the packed sample height is 2-3 mm. A sample height greater than 3 mm can lead to an artificially broad melting range.[14][15]
-
-
Measurement - Rough Determination:
-
Measurement - Accurate Determination:
-
Allow the apparatus to cool to at least 15-20°C below the approximate melting point.[14][15]
-
Use a fresh sample in a new capillary tube for the accurate measurement. Never re-melt a sample.[13]
-
Insert the new tube and begin heating. Once the temperature is about 15°C below the rough melting point, reduce the heating rate to a slow 1-2°C per minute.[14][15] This slow rate ensures thermal equilibrium between the sample, thermometer, and heating block, which is critical for accuracy.[13]
-
-
Observation and Recording:
-
Observe the sample closely through the magnifying eyepiece.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the last solid crystal melts into a transparent liquid (T₂).[14]
-
The melting point is reported as the range T₁ - T₂. A pure compound typically has a sharp melting range of 0.5-1.0°C.
-
-
Validation:
-
Repeat the accurate determination at least twice with fresh samples to ensure reproducibility.[14]
-
Sources
- 1. Determination of Melting Point [wiredchemist.com]
- 2. study.com [study.com]
- 3. scienceready.com.au [scienceready.com.au]
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- 5. Alkyl Chain Length Impact on Chemical Properties [eureka.patsnap.com]
- 6. monash.edu [monash.edu]
- 7. savemyexams.com [savemyexams.com]
- 8. Supplemental Topics [www2.chemistry.msu.edu]
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- 10. m.youtube.com [m.youtube.com]
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- 12. researchgate.net [researchgate.net]
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- 14. jk-sci.com [jk-sci.com]
- 15. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Thermal Properties of Alkoxy and Alkoxymethyl Benzaldehyde Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Benzaldehyde-Based Liquid Crystals
Benzaldehyde derivatives are a cornerstone in the design of thermotropic liquid crystals due to their synthetic accessibility and the rich variety of mesophases they can exhibit. The molecular architecture, particularly the nature of the terminal flexible groups, plays a pivotal role in determining the thermal stability and the type of liquid crystalline phases observed.[1] This guide focuses on two closely related terminal substituents: the alkoxy (-OR) and the alkoxymethyl (-CH₂OR) groups. Understanding the subtle yet significant impact of inserting a methylene spacer between the aromatic core and the alkoxy group is crucial for the rational design of liquid crystals with tailored thermal properties for specific applications.
Unraveling the Molecular Architecture: Alkoxy vs. Alkoxymethyl Substitution
The fundamental difference between these two series lies in the linkage of the terminal alkyl chain to the benzaldehyde core. In alkoxy derivatives, the oxygen atom is directly attached to the aromatic ring, leading to a more conjugated system. In contrast, the alkoxymethyl group introduces a flexible methylene (-CH₂) spacer, which can influence molecular packing and intermolecular interactions.
Comparative Analysis of Thermal Properties
A comprehensive review of the available scientific literature reveals a wealth of data on the thermal properties of homologous series of 4-alkoxybenzaldehyde derivatives, particularly those incorporated into Schiff base liquid crystals. However, there is a notable scarcity of direct comparative studies featuring homologous series of 4-alkoxymethylbenzaldehyde liquid crystals. Therefore, this guide will present a detailed quantitative analysis of the thermal behavior of alkoxy-substituted benzaldehydes and provide a qualitative, structure-based prediction for the thermal properties of their alkoxymethyl counterparts.
Thermal Behavior of 4-Alkoxybenzaldehyde Liquid Crystals
The thermal properties of liquid crystals are primarily characterized by their phase transition temperatures, namely the melting point (transition from crystal to liquid crystal) and the clearing point (transition from liquid crystal to isotropic liquid). These transitions are typically determined using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[1]
For homologous series of 4-alkoxybenzaldehyde Schiff base derivatives (e.g., 4-alkoxybenzylidene-4'-alkylanilines), a general trend is observed as the length of the alkoxy chain (n) increases:
-
Melting Point: The melting points do not show a simple linear trend. They often exhibit an "odd-even" effect, where members with an even number of carbon atoms in the alkyl chain have higher melting points than their odd-numbered neighbors. This is attributed to differences in the efficiency of crystal packing.
-
Clearing Point: The clearing points generally decrease with an increasing length of the alkoxy chain. This is because the longer, more flexible chains disrupt the orientational order of the mesophase, leading to a transition to the isotropic liquid at a lower temperature. However, for shorter chain lengths, an initial increase in clearing point can sometimes be observed due to increasing molecular polarizability.
-
Mesophase Type: Shorter alkoxy chains tend to favor the formation of nematic phases. As the chain length increases, more ordered smectic phases (like Smectic A and Smectic C) become more prominent and stable.[2]
Table 1: Illustrative Thermal Data for a Homologous Series of 4-Alkoxybenzylidene-4'-butylaniline Liquid Crystals
| Number of Carbon Atoms in Alkoxy Chain (n) | Mesophase Type | Melting Point (°C) | Clearing Point (°C) | Mesophase Range (°C) |
| 1 | Nematic | 22 | 47 | 25 |
| 2 | Nematic | 40 | 76 | 36 |
| 3 | Nematic | 35 | 64 | 29 |
| 4 | Nematic | 43 | 77 | 34 |
| 5 | Nematic | 41 | 70 | 29 |
| 6 | Nematic, Smectic B | 49 | 75 | 26 |
| 7 | Nematic, Smectic B | 52 | 74 | 22 |
Note: This data is representative and compiled from typical trends observed in the literature. Actual values may vary depending on the specific molecular core and the other terminal group.
Predicted Thermal Behavior of 4-Alkoxymethylbenzaldehyde Liquid Crystals
While direct experimental data for a homologous series is limited, we can infer the likely effects of the alkoxymethyl substitution based on established principles of liquid crystal structure-property relationships:
-
Lower Melting and Clearing Points: The introduction of the flexible methylene spacer in the alkoxymethyl group is expected to decrease both the melting and clearing points compared to the corresponding alkoxy derivatives. The spacer disrupts the linearity and rigidity of the molecule, leading to less efficient crystal packing and a reduction in the intermolecular forces that stabilize the mesophase.
-
Reduced Mesophase Stability: The overall thermal stability of the mesophases is predicted to be lower for the alkoxymethyl series. The increased flexibility can lead to a narrower mesophase range.
-
Potential for Different Mesophases: The change in molecular shape and flexibility might also influence the type of mesophases formed. While a direct prediction is difficult without experimental data, it is plausible that the tendency to form smectic phases might be altered.
Experimental Protocols
The synthesis and characterization of these liquid crystals involve standard organic chemistry techniques and specialized analytical methods.
Synthesis of 4-Alkoxy and 4-Alkoxymethyl Benzaldehydes
The precursor benzaldehydes are typically synthesized via a Williamson ether synthesis.
Caption: General synthesis of benzaldehyde-based Schiff base liquid crystals.
Step-by-Step Protocol for Schiff Base Synthesis:
-
Reactant Mixing: Dissolve equimolar amounts of the 4-substituted benzaldehyde and the desired aniline in a solvent like absolute ethanol.
-
Catalysis: Add a catalytic amount of a weak acid, such as glacial acetic acid, to promote the condensation reaction.
-
Reaction: Reflux the reaction mixture for several hours.
-
Isolation: Upon cooling, the Schiff base product often precipitates out of the solution.
-
Purification: The solid product is collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to obtain the final liquid crystalline material.
Characterization of Thermal Properties
dot
Caption: Workflow for the characterization of liquid crystal thermal properties.
Differential Scanning Calorimetry (DSC):
DSC is a fundamental technique used to determine the phase transition temperatures and the associated enthalpy changes.
-
Sample Preparation: A small amount of the liquid crystal sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.
-
Heating and Cooling Cycles: The sample is subjected to a controlled heating and cooling program in the DSC instrument, typically at a rate of 5-10 °C/min. An inert atmosphere (e.g., nitrogen) is maintained to prevent oxidation.
-
Data Analysis: The heat flow to or from the sample is measured as a function of temperature. Endothermic peaks on heating correspond to phase transitions (e.g., crystal-to-nematic, nematic-to-isotropic), while exothermic peaks are observed on cooling. The peak onset or peak maximum provides the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.
Polarized Optical Microscopy (POM):
POM is used to visually identify the different liquid crystalline phases by observing their unique optical textures.
-
Sample Preparation: A small amount of the sample is placed between a glass slide and a coverslip.
-
Heating Stage: The slide is placed on a hot stage attached to the polarizing microscope, allowing for precise temperature control.
-
Observation: The sample is observed between crossed polarizers as it is heated and cooled. Different mesophases exhibit characteristic textures (e.g., Schlieren texture for nematic phases, focal-conic fan texture for smectic A phases). The temperatures at which these textures appear and disappear are recorded and correlated with the DSC data.
Conclusion
The terminal alkoxy group is a well-established and versatile component in the design of benzaldehyde-based liquid crystals, with its chain length providing a reliable means to tune thermal properties. The insertion of a methylene spacer to form an alkoxymethyl group is predicted to lower the thermal stability and transition temperatures of the resulting liquid crystals due to increased molecular flexibility. While a direct quantitative comparison is hampered by the limited availability of experimental data for the alkoxymethyl series, the structure-property relationships discussed in this guide provide a solid foundation for the rational design of new liquid crystalline materials. Further systematic studies on homologous series of alkoxymethyl benzaldehyde derivatives are warranted to provide a more complete and quantitative understanding of their thermal behavior.
References
- Ahmed, H. A., & Al-Deyab, S. S. (2011). Synthesis and mesomorphic properties of new Schiff base liquid crystals with a lateral methoxy group. Molecules, 16(1), 539-553.
- Demus, D., & Zaschke, H. (1984). Flüssige Kristalle in Tabellen II. VEB Deutscher Verlag für Grundstoffindustrie.
- Ha, S. T., et al. (2011). Synthesis and mesomorphic properties of new schiff base esters with different terminal alkoxy group. International Journal of the Physical Sciences, 6(33), 7565-7572.
- Hanaan, F. M., et al. (2019). Synthesis, characterization and mesomorphic properties of new series of schiff bases liquid crystals derived from 4-alkoxy benzaldehyde. Journal of Physics: Conference Series, 1294(5), 052033.
- Nehru, R., & Saravanan, K. (2019). Synthesis, characterization and liquid crystalline properties of new homologous series of Schiff base esters: 4-(4-n-Alkoxy benzoyloxy) benzylidene-4-chloro aniline. Materials Today: Proceedings, 18, 2769-2777.
- Ossowska-Chruściel, M. D., et al. (2018). The influence of the alkoxy chain length on the mesomorphic and dielectric properties of new antiferroelectric liquid crystals. Liquid Crystals, 45(13-15), 2139-2151.
- Patel, P. K., & Dabhi, H. R. (2017). Synthesis and characterization of new homologous series of Schiff base liquid crystals. Journal of Saudi Chemical Society, 21(1), S187-S194.
- Thaker, B. T., & Patel, P. K. (2005). Synthesis and characterization of new homologous series of mesogenic Schiff's bases. Molecular Crystals and Liquid Crystals, 438(1), 127-138.
- Yadav, R. B., & Singh, S. K. (2012). Synthesis and characterization of new liquid crystalline homologous series: 4-(4′-n-Alkoxy benzoyloxy) cinnamoyloxy-4″-methoxy aniline. Der Chemica Sinica, 3(4), 861-866.
- Yeap, G. Y., et al. (2006). Synthesis and mesomorphic properties of N-(4-n-alkoxybenzylidene)-4-hydroxyaniline. Molecular Crystals and Liquid Crystals, 452(1), 131-144.
- Zienkiewicz, J., & Galewski, Z. (2008). Liquid crystalline polymorphism of 4-alkyloxybenzylidene-4′-alkyloxyanilines and entropic effects of their phase transitions. Acta Physica Polonica A, 113(4), 1145-1156.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
